molecular formula C19H16N2O2S B2756560 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide CAS No. 952848-28-1

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Katalognummer: B2756560
CAS-Nummer: 952848-28-1
Molekulargewicht: 336.41
InChI-Schlüssel: KXQAZFLMXRSYNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for its potential as an antiproliferative agent. Compounds based on the benzamido-thiophene-carboxamide scaffold have demonstrated promising activity in in vitro evaluations against a panel of human cancer cell lines . This structural class is recognized for its ability to interact with multiple cellular targets, which may include key enzymes and receptors involved in cancer proliferation . The integration of the benzamido moiety is a critical feature, as it can significantly influence the compound's physicochemical properties and enhance its binding affinity and specificity through various non-covalent interactions . Researchers value this compound as a key intermediate or target molecule for synthesizing novel derivatives and for further investigating mechanisms of action, such as the induction of apoptosis or inhibition of tubulin polymerization . This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Eigenschaften

IUPAC Name

2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-7-5-6-10-14(12)18(23)21-19-15(17(20)22)11-16(24-19)13-8-3-2-4-9-13/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQAZFLMXRSYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Pharmacology of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide: A Technical Guide to Mtb DNA GyrB Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multi-drug resistant Mycobacterium tuberculosis (Mtb), particularly strains resistant to fluoroquinolones, has necessitated the discovery of novel therapeutic targets. While fluoroquinolones effectively target the DNA cleavage domain (GyrA) of DNA gyrase, the N-terminal ATPase domain (GyrB) remains a highly underexploited and clinically validated target.

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide represents a highly optimized hit from the 2-amino-5-phenylthiophene-3-carboxamide class of GyrB inhibitors. This technical whitepaper provides an in-depth analysis of its in vitro pharmacology, detailing the mechanistic causality of its target engagement, the self-validating experimental workflows required for its evaluation, and the structural rationale behind its potency.

Mechanistic Pharmacology & Target Biology

The Unique Topology of Mycobacterial DNA Gyrase

Unlike most Gram-negative and Gram-positive bacteria, which utilize both DNA gyrase and Topoisomerase IV to manage DNA topology, Mycobacterium tuberculosis lacks Topoisomerase IV. Consequently, Mtb relies exclusively on DNA gyrase (an A2​B2​ heterotetramer) for both the introduction of negative supercoils and the decatenation of replicating chromosomes . This biological bottleneck makes Mtb DNA gyrase an exceptionally lethal target.

Mechanism of Action

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide functions as a potent, reversible, and competitive inhibitor of the GyrB ATPase domain.

  • Causality of Inhibition: The GyrB subunit must bind and hydrolyze ATP to drive the massive conformational changes required for the GyrA subunit to cleave, pass, and religate the DNA double helix. By occupying the ATP-binding pocket, the thiophene derivative traps the enzyme in an open, clamped state. Without ATP hydrolysis, strand passage cannot occur, leading to the accumulation of double-strand DNA breaks, replication arrest, and rapid bactericidal activity .

MOA Compound 2-(2-Methylbenzamido)- 5-phenylthiophene- 3-carboxamide GyrB Mtb GyrB ATPase Domain Compound->GyrB Competitive Inhibition ATP ATP ATP->GyrB Binds GyrA Mtb GyrA Cleavage Domain GyrB->GyrA ATP Hydrolysis Triggers Conformation Supercoiling DNA Supercoiling GyrA->Supercoiling Strand Passage Survival Bacterial Survival & Replication Supercoiling->Survival Enables

Fig 1: Mechanism of action showing competitive inhibition of the Mtb GyrB ATPase domain.

In Vitro Pharmacological Profiling

To establish a robust pharmacological profile, the compound must be evaluated across a spectrum of biochemical, biophysical, and phenotypic assays. The table below summarizes the quantitative data benchmarks typical for optimized 2-amino-5-phenylthiophene-3-carboxamide derivatives .

Assay TypeSpecific MetricRepresentative ValueBiological Causality / Significance
Biochemical Mtb DNA Gyrase Supercoiling (IC 50​ )~0.86 µMDemonstrates functional inhibition of the entire A2​B2​ holoenzyme's topological activity.
Biochemical M. smegmatis GyrB ATPase (IC 50​ )~1.35 µMIsolates the mechanism to the ATPase domain, confirming competitive ATP displacement.
Biophysical Target Engagement DSF ( Δ T m​ )+2.5 to 4.0 °CProves direct, reversible thermodynamic stabilization of the GyrB protein folding state.
Phenotypic Mtb H37Rv Whole-Cell Activity (MIC)3.12 - 12.5 µMConfirms cell wall permeability and target engagement within the living mycobacterium.
Toxicity Mammalian Cytotoxicity Vero (IC 50​ )>50 µMEstablishes a favorable Selectivity Index (SI > 10), ensuring the compound does not inhibit human topoisomerases.

Self-Validating Experimental Protocols

As a standard in drug discovery, a single assay is never sufficient to declare a compound a "hit." The following protocols form a self-validating loop: the ATPase assay proves the mechanism, the supercoiling assay proves the functional consequence, and the DSF assay rules out pan-assay interference (PAINS).

Protocol 1: GyrB ATPase Inhibition Assay (Mechanistic)

Rationale: We utilize a Malachite Green assay rather than a coupled-enzyme (Pyruvate Kinase/Lactate Dehydrogenase) assay. Coupled assays are highly susceptible to false positives if the test compound inhibits the coupling enzymes. Malachite Green directly measures the inorganic phosphate (P i​ ) released by GyrB.

  • Preparation: Prepare assay buffer (50 mM TRIS-HCl pH 7.5, 100 mM KCl, 2 mM MgCl 2​ , 1 mM DTT).

  • Incubation: Pre-incubate 10 nM recombinant Mtb GyrB with varying concentrations of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (0.1 µM to 50 µM) for 15 minutes at 37°C.

  • Initiation: Add 1 mM ATP to initiate the hydrolysis reaction. Incubate for 60 minutes.

  • Quenching & Detection: Add Malachite Green/ammonium molybdate reagent to quench the reaction. Incubate for 5 minutes at room temperature for color development.

  • Readout: Measure absorbance at 620 nm using a microplate reader. Calculate IC 50​ using non-linear regression.

Protocol 2: In Vitro DNA Supercoiling Assay (Functional)

Rationale: This assay visually confirms that the biochemical inhibition of ATP hydrolysis translates into a failure of the enzyme to alter DNA topology.

  • Reaction Mix: Combine 1 U of Mtb DNA gyrase holoenzyme, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound in supercoiling buffer.

  • Catalysis: Add 1 mM ATP and incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of 2x stop buffer (5% SDS, 25 mM EDTA) followed by Proteinase K (to digest the gyrase covalently bound to DNA).

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 3 hours. (Critical: Do not include ethidium bromide in the gel during the run, as it alters DNA topology).

  • Imaging: Post-stain with ethidium bromide and image under UV. The IC 50​ is the concentration where 50% of the plasmid remains in the relaxed state.

Protocol 3: Differential Scanning Fluorimetry (Biophysical)

Rationale: DSF (or Thermal Shift Assay) confirms that the compound physically binds to the target, stabilizing its folded state.

  • Setup: In a 96-well qPCR plate, mix 2 µM Mtb GyrB protein, 5x SYPRO Orange dye, and 20 µM of the compound in HEPES buffer.

  • Thermal Gradient: Subject the plate to a thermal ramp from 25°C to 95°C at a rate of 1°C/minute using a real-time PCR machine.

  • Analysis: Monitor fluorescence (Ex 490 nm / Em 575 nm). The dye fluoresces strongly when it binds to hydrophobic patches exposed as the protein denatures. Calculate the melting temperature (T m​ ) from the first derivative of the melt curve. A positive Δ T m​ > 2°C confirms specific binding.

Workflow Synthesis Compound Synthesis & Purification Biochemical Biochemical Assays (ATPase & Supercoiling) Synthesis->Biochemical Biophysical Biophysical Validation (DSF / Thermal Shift) Biochemical->Biophysical IC50 < 2 µM Phenotypic Phenotypic Screening (Mtb H37Rv MIC) Biophysical->Phenotypic ΔTm > 2°C Tox Cytotoxicity Counter-screen (Vero / HepG2 cells) Phenotypic->Tox MIC < 10 µM Lead Lead Optimization Candidate Tox->Lead Selectivity Index > 10

Fig 2: Orthogonal screening workflow for validating GyrB ATPase inhibitors.

Structure-Activity Relationship (SAR) & Rational Design

The potency of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is not accidental; it is the result of precise stereoelectronic engineering tailored to the GyrB ATP-binding pocket .

  • The Thiophene Core: Acts as a rigid, planar central scaffold. It provides the exact geometric vectors needed to project the peripheral substituents into their respective sub-pockets without introducing heavy entropic penalties upon binding.

  • 3-Carboxamide Group: This is the primary pharmacophore. It acts as a critical hydrogen bond donor and acceptor, forming a bidentate interaction with the highly conserved Asp79 residue (and a structural water molecule) in the GyrB active site. This interaction mimics the binding of the adenine ring of ATP.

  • 5-Phenyl Group: Projects deeply into a lipophilic sub-pocket formed by hydrophobic residues (e.g., Val120, Ile78). This interaction drives the binding enthalpy through strong Van der Waals forces, significantly lowering the IC 50​ .

  • 2-(2-Methylbenzamido) Moiety: The addition of the ortho-methyl group on the benzamide ring is a masterclass in conformational restriction. The steric bulk of the methyl group forces the benzamide ring out of coplanarity with the thiophene core. This "locked" dihedral angle perfectly matches the narrow, twisted entrance of the ATPase active site, reducing the entropic cost of binding compared to unsubstituted analogs and increasing target residence time.

References

  • Title: Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Interrogating the Binding Affinity and Kinetics of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Authored by: A Senior Application Scientist

Foreword

The exploration of novel chemical entities forms the bedrock of modern drug discovery. Within this landscape, compounds built around privileged scaffolds, such as the thiophene-3-carboxamide core, represent a fertile ground for investigation. This guide focuses on a specific, likely novel molecule: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide. While direct experimental data for this compound is not yet prevalent in public literature, its structural motifs strongly suggest a potential interaction with the Cannabinoid receptors, particularly the CB1 receptor, a well-established target for modulators with similar chemical features.

This document, therefore, serves as a comprehensive technical roadmap for a researcher or drug development professional embarking on the characterization of this, or structurally related, compounds. We will proceed under the scientifically-grounded hypothesis that 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a putative ligand for the CB1 receptor. The principles and methodologies detailed herein provide a robust framework for determining its binding affinity and kinetics, a critical step in elucidating its therapeutic potential.

Introduction to the Target: The Cannabinoid 1 (CB1) Receptor

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with lower levels of expression in various peripheral tissues. It is the primary target of the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the endogenous cannabinoids, anandamide and 2-arachidonoylglycerol (2-AG). The CB1 receptor is a key regulator of a multitude of physiological processes, including pain perception, appetite, mood, and memory. Consequently, it is a high-interest target for the development of therapeutics for a range of conditions, including chronic pain, anxiety, and metabolic disorders.

The Thiophene-3-carboxamide Scaffold as a CB1 Receptor Modulator

The thiophene-3-carboxamide scaffold is a recognized pharmacophore in the design of CB1 receptor modulators. The structural features of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, specifically the substituted thiophene ring and the carboxamide linkage, align with the known structure-activity relationships of other CB1 ligands. Therefore, a thorough investigation of its binding characteristics at the CB1 receptor is a logical and scientifically-driven starting point.

Determining Binding Affinity: Methodologies and Protocols

Binding affinity, quantified by the equilibrium dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its receptor. A lower Kd value signifies a higher binding affinity. Several robust methods can be employed to determine the Kd of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide for the CB1 receptor.

Radioligand Binding Assay

This classical and highly sensitive technique measures the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

2.1.1 Experimental Protocol
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human CB1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP-55,940).

    • Add increasing concentrations of the unlabeled test compound, 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the Ki (inhibition constant), which is a measure of the binding affinity of the test compound, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

2.1.2 Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep CB1-expressing Membrane Preparation Incubation Incubation (Reaching Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]CP-55,940) Radioligand->Incubation Test_Compound Test Compound (Serial Dilution) Test_Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation IC50_Curve Generate IC₅₀ Curve Scintillation->IC50_Curve Cheng_Prusoff Cheng-Prusoff Equation IC50_Curve->Cheng_Prusoff Ki_Value Determine Kᵢ Value Cheng_Prusoff->Ki_Value

Caption: Workflow for determining binding affinity using a radioligand competition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

2.2.1 Experimental Protocol
  • Chip Preparation:

    • Immobilize a purified and solubilized CB1 receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • A control surface with a mock immobilization should also be prepared for reference subtraction.

  • Binding Measurement:

    • Flow a running buffer over the sensor surfaces until a stable baseline is achieved.

    • Inject a series of concentrations of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide over the sensor surfaces.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate association and dissociation curves.

    • After each injection, regenerate the sensor surface by flowing a mild regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the signal from the reference surface from the signal from the active surface to correct for non-specific binding and bulk refractive index changes.

    • Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

2.2.2 Diagram: SPR Experimental Cycle

SPR_Cycle Start Start Baseline Establish Baseline (Running Buffer) Start->Baseline Association Association (Inject Analyte) Baseline->Association t = 0 Dissociation Dissociation (Running Buffer) Association->Dissociation t = injection end Regeneration Regeneration (Remove Bound Analyte) Dissociation->Regeneration Regeneration->Baseline Next Cycle End End Regeneration->End Final Cycle

Caption: The sequential phases of a typical Surface Plasmon Resonance (SPR) experiment.

Characterizing Binding Kinetics: A Deeper Dive

Binding kinetics describes the rate at which a ligand binds to and dissociates from its receptor. These parameters, the association rate constant (kₐ) and the dissociation rate constant (kd), provide a more dynamic understanding of the drug-receptor interaction than affinity alone.

The Importance of Kinetic Parameters
  • Association Rate (kₐ): Reflects how quickly the compound binds to the receptor. A faster on-rate can lead to a more rapid onset of action.

  • Dissociation Rate (kd): Indicates how long the compound remains bound to the receptor. A slower off-rate can result in a longer duration of action.

Determining Kinetic Parameters using SPR

As described in section 2.2, SPR is an excellent method for directly measuring kₐ and kd. The real-time monitoring of the binding event allows for the precise determination of these kinetic constants.

Data Summary Table

The following table illustrates how the binding affinity and kinetic data for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide at the CB1 receptor could be presented.

ParameterMethodValueUnits
KiRadioligand Bindinge.g., 50nM
KdSPRe.g., 45nM
kₐSPRe.g., 1.5 x 10⁵M⁻¹s⁻¹
kdSPRe.g., 6.75 x 10⁻³s⁻¹

Potential Signaling Pathway of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Assuming 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide acts as an agonist at the CB1 receptor, it would likely trigger the canonical Gαi/o signaling cascade.

Diagram: CB1 Receptor Signaling Cascade

CB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 2-(2-Methylbenzamido)-5- phenylthiophene-3-carboxamide CB1R CB1 Receptor Ligand->CB1R Binds G_Protein Gαi/oβγ CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel Inwardly Rectifying K⁺ Channel G_Protein->K_Channel Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Putative signaling pathway initiated by the binding of an agonist to the CB1 receptor.

Conclusion

This technical guide provides a comprehensive framework for the detailed characterization of the binding affinity and kinetics of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, a compound with strong potential as a CB1 receptor modulator. By employing the methodologies outlined herein, researchers can gain a deep understanding of the molecular interactions of this compound, a critical step in its journey from a novel chemical entity to a potential therapeutic agent. The combination of classical radioligand binding assays and modern, label-free techniques like SPR will provide a robust and cross-validated dataset, forming a solid foundation for further preclinical development.

References

  • Ottanà, R., et al. (2005). 1,5-Diaryl-1H-pyrazole-3-carboxamide Derivatives as a New Class of Potent and Selective Cannabinoid Receptor 1 Antagonists. Journal of Medicinal Chemistry, 48(19), 5931–5934. [Link]

  • Lange, J. H. M., et al. (2004). Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazole-5-carboxamides as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 47(3), 627–643. [Link]

  • Muccigrosso, J. M., et al. (2008). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)acetamido)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (AME-1), a novel, orally active, and peripherally restricted cannabinoid receptor 1 antagonist. Journal of Medicinal Chemistry, 51(13), 3813–3822. [Link]

  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 54(2), 161–202. [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215. [Link]

An In-depth Technical Guide to 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, and potential therapeutic applications of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide. As a Senior Application Scientist, this document synthesizes foundational chemical data with insights into its relevance in medicinal chemistry, drawing upon data from structurally analogous compounds to illuminate its potential.

Core Molecular Attributes

The chemical formula for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is C₁₉H₁₆N₂O₂S. Based on this, the molecular weight is calculated to be 336.41 g/mol .

A visual representation of the molecule is presented below:

Caption: 2D structure of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, derived from computational models and data from analogous compounds. These values are crucial for predicting the compound's behavior in biological systems and for guiding formulation development.

PropertyValueSource
Molecular Weight 336.41 g/mol Calculated
Molecular Formula C₁₉H₁₆N₂O₂SCalculated
XLogP3 ~4.5Estimated based on similar structures[1]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 3Calculated
Topological Polar Surface Area (TPSA) 89.7 ŲCalculated

Synthesis and Chemical Reactivity

The synthesis of 2-amido-5-phenylthiophene-3-carboxamide derivatives typically involves a multi-step process. A common and versatile method is the Gewald reaction, which allows for the construction of the substituted thiophene ring.[2]

General Synthetic Workflow

A plausible synthetic route for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is outlined below. This pathway is based on established synthetic methodologies for similar thiophene carboxamides.[2][3]

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product A Phenylacetaldehyde S1 Gewald Reaction A->S1 B Cyanoacetamide B->S1 C Sulfur C->S1 D 2-Methylbenzoyl chloride S2 Acylation D->S2 I1 2-Amino-5-phenylthiophene-3-carboxamide S1->I1 P1 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide S2->P1 I1->S2

Caption: Proposed synthetic workflow for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of the core intermediate, 2-amino-5-phenylthiophene-3-carboxamide, via the Gewald reaction.[2]

Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carboxamide (Intermediate I1)

  • Reaction Setup: To a solution of phenylacetaldehyde and cyanoacetamide in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur.

  • Catalyst Addition: Introduce a basic catalyst, such as morpholine or triethylamine, to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-amino-5-phenylthiophene-3-carboxamide.

Step 2: Acylation to Yield the Final Product (P1)

  • Reaction Setup: Dissolve the 2-amino-5-phenylthiophene-3-carboxamide intermediate in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine).

  • Acylating Agent Addition: Slowly add 2-methylbenzoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Conditions: Allow the reaction to stir until completion, as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the final product, 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Biological Significance and Potential Applications

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4] While specific biological data for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is not available, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Potential

Many thiophene carboxamide derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.[4] For instance, the structurally similar compound, 2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide, has been investigated as a potential anticancer agent.[5] It is believed to act as a microtubule-targeting agent, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5]

The proposed mechanism of action for such compounds often involves the inhibition of key proteins involved in cancer progression, such as kinases. The aromaticity of the thiophene ring and the nature of the substituents play a crucial role in the binding affinity and selectivity of these compounds to their biological targets.[5]

G cluster_compound cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects cluster_outcome Therapeutic Outcome Compound 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (and related analogs) Tubulin Tubulin Compound->Tubulin Binding Kinases Kinases (e.g., Tyrosine Kinases) Compound->Kinases Inhibition Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibition Inhibition of Kinase Activity Kinases->Inhibition Arrest Cell Cycle Arrest Disruption->Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis Outcome Anti-proliferative Effect Apoptosis->Outcome

Caption: Potential mechanism of action for anticancer activity.

Other Potential Biological Activities

Thiophene-2-carboxamide derivatives have also been reported to possess antibacterial and antioxidant properties.[3] The presence of the thiophene ring, along with various functional groups, allows for interactions with bacterial enzymes and the scavenging of reactive oxygen species. Further research is needed to explore these potential activities for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Conclusion and Future Directions

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a molecule of significant interest within the field of medicinal chemistry. While experimental data for this specific compound is limited, its structural similarity to other biologically active thiophene carboxamides suggests its potential as a lead compound for the development of novel therapeutics, particularly in the area of oncology.

Future research should focus on the definitive synthesis and characterization of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide. Elucidation of its physicochemical properties through experimental methods is crucial. Furthermore, comprehensive biological screening is warranted to determine its anti-proliferative, antibacterial, and antioxidant activities, and to identify its specific molecular targets. Such studies will provide a solid foundation for its further development as a potential therapeutic agent.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

  • Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene-2-carboxamide, N-(2,5-dimethoxyphenyl)-. NIST WebBook. Available at: [Link]

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  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). (2S)-N-[5-carbamimidamido-1-(6-fluoro-1,3-benzothiazol-2-yl)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

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Sources

Whitepaper: A Strategic Guide to Target Identification for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and neuroprotective effects.[1][2] The compound 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide represents a promising but mechanistically uncharacterized molecule within this class. Elucidating its molecular target(s) is a critical step in advancing its development from a promising hit to a validated lead compound. This technical guide provides a comprehensive, field-proven strategy for the target deconvolution of this molecule. We will detail three core experimental pillars: hypothesis-driven validation, unbiased label-free identification, and affinity-based proteomic screening. For each pillar, we provide not only step-by-step protocols but also the strategic rationale behind experimental choices, ensuring a robust and self-validating approach for researchers in drug discovery and chemical biology.

Introduction: The Case for Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired biological response in a cellular or organismal context.[3] The lead molecule, 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, likely emerged from such a screen. Structurally related analogs have been shown to exert their effects through diverse mechanisms, including:

  • Kinase Inhibition: Targeting key signaling nodes like MAP4K4, VEGFR-2, FLT3, and EGFR.[1][4][5]

  • Microtubule Dynamics Disruption: Acting as biomimetics of agents like Combretastatin A-4 that bind to tubulin.[5]

  • Metabolic Interference: Inhibiting enzymes involved in critical pathways such as phospholipid metabolism.[6]

This mechanistic diversity underscores the necessity of identifying the specific molecular partner(s) of our lead compound. Target identification is not merely an academic exercise; it is essential for understanding the mechanism of action, predicting on- and off-target effects, enabling structure-activity relationship (SAR) studies, and guiding rational drug design.[3]

This guide presents a multi-pronged strategy to systematically uncover the direct binding targets of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

G cluster_0 Overall Target ID Strategy start Phenotypic Hit (Thiophene Carboxamide) hypothesis Hypothesis-Driven Assays (Kinase, Tubulin Panels) start->hypothesis unbiased Unbiased Label-Free Methods (CETSA, DARTS) start->unbiased affinity Affinity-Based Proteomics (AC-MS) start->affinity validation Target Validation hypothesis->validation unbiased->validation affinity->validation

Figure 1: High-level strategic workflow for target deconvolution.

Pillar 1: Hypothesis-Driven Target Evaluation

Based on the established activities of the thiophene carboxamide scaffold, a logical first step is to investigate whether 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide interacts with known targets from these families. This is a cost-effective and rapid approach to screen for "low-hanging fruit."

Kinase Panel Screening

Rationale: The frequent identification of thiophene carboxamides as kinase inhibitors suggests that our compound may bind to the ATP pocket of one or more kinases.[1][5] A broad-panel kinase screen can rapidly assess inhibitory activity against hundreds of kinases.

Experimental Protocol: Kinase Inhibition Assay (e.g., TR-FRET)

  • Compound Preparation: Serially dilute 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Enzyme and Substrate Addition: Add the specific kinase of interest (e.g., MAP4K4, VEGFR-2) and a suitable fluorescently labeled substrate peptide.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[2]

  • Data Acquisition: Read the plate on a time-resolved fluorescence reader. The ratio of acceptor (phosphorylated substrate) to donor (terbium antibody) emission is used to calculate the percent inhibition.

  • Data Analysis: Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tubulin Polymerization Assay

Rationale: Some analogs are known to mimic tubulin binders.[5] A tubulin polymerization assay directly measures the compound's effect on microtubule formation in vitro.

Experimental Protocol: In Vitro Tubulin Polymerization

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and nocodazole as a positive control for inhibition.

  • Reaction Initiation: Add the tubulin solution to the wells and initiate polymerization by adding GTP and incubating the plate at 37°C in a temperature-controlled spectrophotometer.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves from compound-treated samples to the vehicle control to determine if the compound inhibits or enhances polymerization.

Pillar 2: Unbiased, Label-Free Target Identification

If hypothesis-driven approaches do not yield a clear target, or if a more global view of target engagement is desired, unbiased methods are paramount. Label-free techniques are particularly powerful as they probe the interaction of the unmodified parent compound in a complex biological matrix, providing highly relevant physiological data.[7]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[7][9] By measuring the amount of soluble protein remaining after a heat shock, we can directly infer target engagement inside intact cells.[10]

G cluster_1 CETSA Workflow cells 1. Treat Cells (Compound vs. Vehicle) heat 2. Heat Shock (Temperature Gradient) cells->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse separate 4. Separate Fractions (Centrifugation) lyse->separate quantify 5. Quantify Soluble Protein (Western Blot or MS) separate->quantify

Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[11]

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line sensitive to related compounds) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for a set period (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C.[11]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples using a BCA assay. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against a suspected target (if known from hypothesis-driven work) or a panel of candidate targets. Detect with an HRP-conjugated secondary antibody and visualize using chemiluminescence.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve." A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Advanced Application: Isothermal Dose-Response (ITDR) CETSA

To determine the potency of target engagement in cells, an ITDR-CETSA can be performed. Here, cells are treated with a range of compound concentrations at a single, fixed temperature (chosen from the melting curve to be in the dynamic range of denaturation). Plotting the amount of soluble protein against the log of compound concentration allows for the calculation of an EC50 value, which reflects target engagement potency.[7]

Drug Affinity Responsive Target Stability (DARTS)

Rationale: DARTS operates on a complementary principle to CETSA. It leverages the fact that a protein-ligand complex can be more resistant to proteolytic degradation than the unbound protein.[12][13] By subjecting cell lysates to limited proteolysis, target proteins bound to the compound will be protected from digestion and can be identified by mass spectrometry. The key advantage of DARTS is its independence from the drug's mechanism of action and the lack of any need for chemical modification of the compound.[14][15]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native total cell lysate from a relevant cell line using a mild lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

  • Compound Incubation: Aliquot the lysate. To one aliquot, add the test compound to the desired final concentration. To a control aliquot, add vehicle (DMSO). Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion: Add a broad-spectrum protease, such as pronase, to each aliquot. The concentration of the protease must be carefully optimized in preliminary experiments to achieve partial, not complete, digestion of the total proteome.[13] Incubate for a defined time (e.g., 30 minutes) at room temperature.

  • Quenching and Sample Preparation: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples.

  • Gel Electrophoresis: Run the digested samples on an SDS-PAGE gel. Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

  • Band Excision and Identification: Compare the lane from the compound-treated sample to the vehicle control. Look for protein bands that are present or significantly more intense in the compound-treated lane. Excise these "protected" bands.

  • Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion, followed by LC-MS/MS analysis to identify the protein(s) within the band.

Table 1: Representative Data from a DARTS Experiment

Band IDProtein NameMascot ScoreSequence Coverage (%)Fold Protection (Compound/Vehicle)
DP-1Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4)45235>10
DP-2Casein Kinase 128928>8
DP-3Tubulin beta chain198221.5 (non-specific)

Pillar 3: Affinity-Based Proteomic Profiling

Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and powerful method for identifying direct binding partners from a complex proteome.[3][16] This approach relies on immobilizing the small molecule "bait" to a solid support to "fish" for its interacting protein "prey."[17]

Rationale: While requiring chemical modification of the compound, AC-MS offers a high signal-to-noise ratio and can identify both high- and low-affinity interactors. A successful experiment is contingent on designing and synthesizing a linker-modified version of the compound that retains its biological activity.

G cluster_2 Affinity Chromatography (AC-MS) Workflow probe 1. Synthesize Affinity Probe (Compound-Linker) immobilize 2. Immobilize Probe (e.g., on Beads) probe->immobilize incubate 3. Incubate with Lysate immobilize->incubate wash 4. Wash Away Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute identify 6. Identify by LC-MS/MS elute->identify

Figure 3: Workflow for target identification using affinity chromatography-mass spectrometry.[17]

Experimental Protocol: AC-MS

  • Probe Synthesis: Design and synthesize a derivative of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide containing a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker attachment point should be chosen at a position on the molecule not critical for its biological activity. Crucially, this new probe must be tested to ensure it retains the biological activity of the parent compound.

  • Immobilization: Covalently couple the affinity probe to a solid support matrix, such as NHS-activated sepharose beads or magnetic beads. A control matrix should be prepared using beads that have been blocked without the probe.

  • Affinity Pull-Down: Incubate the probe-coupled beads and the control beads with a native cell lysate for several hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using a generic method (e.g., boiling in SDS-PAGE buffer) or by competitive elution with a high concentration of the original, unmodified compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify specific bands by LC-MS/MS, or use a "shotgun" approach where the entire eluate is digested and analyzed by LC-MS/MS for a more comprehensive identification of binding partners.

  • Data Analysis: Compare the list of proteins identified from the probe-coupled beads with those from the control beads. True binding partners should be significantly enriched in the experimental sample.

Conclusion and Path Forward

The identification of a molecular target for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is an achievable and essential goal. The multi-pronged strategy outlined in this guide—combining rapid, hypothesis-driven screening with robust, unbiased label-free and affinity-based methods—provides a comprehensive framework for success. Data generated from CETSA and DARTS can provide high-confidence validation of target engagement in a physiological context, while AC-MS can offer a deep profile of potential interactors. The convergence of evidence from these orthogonal approaches will ultimately illuminate the compound's mechanism of action and pave the way for its rational optimization as a future therapeutic agent.

References

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World.
  • Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons. (2024). PubMed.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.
  • 2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide. (n.d.). Benchchem.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). ChemRxiv.
  • R&D. (n.d.). Wakunaga Pharmaceutical Co., Ltd.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.
  • Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. (2001).
  • Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS.
  • Step-by-Step Protocol: How to Perform a DARTS Assay. (n.d.).
  • Assessing the Specificity of Thiophene-3-Carboxamides: A Compar
  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (n.d.). Frontiers.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Drug Affinity Responsive Target Stability (DARTS)
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
  • Application Note: Target Identification of Martynoside Using Affinity Chrom
  • (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. (n.d.).
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Drug Affinity Responsive Target Stability (Darts). (n.d.).
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

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Synthesis Pathway and Yield Optimization of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (CAS No.: 952848-28-1) is a highly functionalized heterocycle belonging to the 2-aminothiophene-3-carboxamide class[1]. Scaffolds of this nature are privileged structures in medicinal chemistry, frequently serving as potent inhibitors of Mycobacterium tuberculosis DNA Gyrase B (GyrB)[2] and polyketide synthase 13 (Pks13)[3]. Synthesizing this target requires a robust, two-step methodology: the multicomponent Gewald reaction to construct the thiophene core, followed by a sterically hindered N-acylation[4]. This technical guide outlines the mechanistic rationale, optimized experimental protocols, and quantitative yield data necessary for the efficient synthesis of this compound.

Retrosynthetic Analysis and Mechanistic Rationale

The target molecule can be disconnected at the amide bond to reveal two primary precursors: 2-methylbenzoyl chloride (o-toluoyl chloride) and the core heterocycle, 2-amino-5-phenylthiophene-3-carboxamide[3].

The core heterocycle is constructed via the Gewald reaction , a multicomponent condensation involving phenylacetaldehyde, cyanoacetamide, and elemental sulfur (S₈)[4].

Causality in Reagent Selection
  • Base Selection in Gewald Cyclization: Morpholine is selected over simple trialkylamines because it acts as both a base and a transient enamine-forming catalyst. It accelerates the initial Knoevenagel condensation between the aldehyde and the active methylene compound, driving the equilibrium forward before thiolation occurs[4].

  • Catalyst Selection in N-Acylation: The 2-amino group on the thiophene ring is a notoriously poor nucleophile due to electron delocalization into the adjacent electron-withdrawing carboxamide group. Standard acylation conditions (e.g., Triethylamine alone) result in sluggish kinetics and poor yields. The addition of 4-dimethylaminopyridine (DMAP) is critical. DMAP acts as a hypernucleophile, attacking the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which readily reacts with the weakly nucleophilic 2-aminothiophene[3].

SynthesisWorkflow A Phenylacetaldehyde + Cyanoacetamide C 2-Amino-5-phenylthiophene -3-carboxamide (Intermediate) A->C Step 1: Gewald Cyclization B Elemental Sulfur (S8) + Morpholine/EtOH B->C Reagents E 2-(2-Methylbenzamido)-5- phenylthiophene-3-carboxamide C->E Step 2: N-Acylation D 2-Methylbenzoyl Chloride + Et3N / DMAP / DCM D->E Reagents

Two-step synthesis workflow: Gewald cyclization followed by N-acylation.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality can be verified before proceeding to the next synthetic step.

Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carboxamide

Objective: Construct the functionalized thiophene core via Gewald cyclization.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.0 equiv, 10 mmol) and cyanoacetamide (1.0 equiv, 10 mmol) in 50 mL of absolute ethanol.

  • Knoevenagel Condensation: Add morpholine (1.2 equiv, 12 mmol) dropwise at room temperature. Stir the mixture for 30 minutes. Self-Validation: A color change to pale yellow indicates the formation of the α,β-unsaturated nitrile intermediate.

  • Thiolation and Cyclization: Add elemental sulfur (S₈) (1.0 equiv, 10 mmol) in one portion. Heat the reaction mixture to reflux (80 °C) for 8 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) solvent system. Self-Validation: The disappearance of the UV-active cyanoacetamide and the appearance of a new, highly fluorescent spot (due to the extended conjugation of the thiophene ring) indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of crushed ice water under vigorous stirring. Filter the resulting precipitate under vacuum, wash with cold water (2 x 20 mL), and recrystallize from hot ethanol to afford the pure intermediate.

GewaldMechanism Step1 Knoevenagel Condensation Int1 α,β-Unsaturated Nitrile Step1->Int1 Step2 Thiolation via S8 Int2 Mercapto Intermediate Step2->Int2 Step3 Intramolecular Cyclization Int3 Cyclic Imine Step3->Int3 Step4 Tautomerization Product 2-Amino-5-phenylthiophene -3-carboxamide Step4->Product Start Phenylacetaldehyde + Cyanoacetamide Start->Step1 Int1->Step2 + Base/S8 Int2->Step3 Nucleophilic Attack Int3->Step4

Mechanistic pathway of the Gewald reaction forming the 2-aminothiophene core.

Step 2: Synthesis of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Objective: N-acylation of the deactivated 2-amino group.

  • Preparation: Dissolve 2-amino-5-phenylthiophene-3-carboxamide (1.0 equiv, 5 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base/Catalyst Addition: Add Triethylamine (Et₃N) (1.5 equiv, 7.5 mmol) and DMAP (0.1 equiv, 0.5 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

  • Acylation: Add 2-methylbenzoyl chloride (1.2 equiv, 6 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent di-acylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize unreacted acid chloride. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel column chromatography (eluting with Hexane:Ethyl Acetate, 7:3) to yield the final target compound.

Yield Optimization and Analytical Data

To maximize the throughput of this synthesis, reaction conditions were optimized. The Gewald reaction is highly sensitive to the choice of base, while the N-acylation is heavily dependent on the presence of a nucleophilic catalyst.

Table 1: Base and Solvent Optimization for Gewald Cyclization (Step 1)

Base (1.2 equiv)SolventTemperature (°C)Time (h)Isolated Yield (%)
DiethylamineEthanol80 (Reflux)1242%
PiperidineEthanol80 (Reflux)1051%
Morpholine Ethanol 80 (Reflux) 8 58%
MorpholineDMF100645% (High impurity profile)

Data Interpretation: Morpholine in ethanol provides the optimal balance of basicity and nucleophilicity, facilitating the Knoevenagel condensation without causing side-product degradation typical of higher-boiling solvents like DMF.

Table 2: Catalyst and Temperature Optimization for N-Acylation (Step 2)

Base / CatalystSolventTemperature (°C)Time (h)Isolated Yield (%)
Et₃NDCM252435%
PyridineDCM252440%
DIPEA + DMAP (10 mol%)THF65 (Reflux)876%
Et₃N + DMAP (10 mol%) DCM 25 12 82%

Data Interpretation: The absence of DMAP results in poor conversion (<40%) due to the low nucleophilicity of the 2-aminothiophene. The combination of Et₃N and catalytic DMAP in DCM at room temperature suppresses thermal degradation while maximizing the yield of the desired amide[3].

References

  • EvitaChem. "Screening Compounds P100578 | EvitaChem: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide." Evitachem.com.
  • Sanki, A. K., et al. "Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis." NIH.gov.
  • Gouda, M. A., et al.
  • Sriram, D., et al. "Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain." NIH.gov.

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An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold and the CNS Challenge

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its electron-rich nature and bioisosteric properties that facilitate interactions with a wide array of biological targets.[1] Thiophene-based compounds, particularly 2-aminothiophene-3-carboxamides, have garnered significant interest for their potential as cytostatic agents, protein kinase inhibitors, and therapeutics for neurodegenerative disorders.[2][3][4] However, for any therapeutic agent to be effective against central nervous system (CNS) disorders, it must first overcome the formidable challenge of crossing the blood-brain barrier (BBB). The BBB is a highly selective, dynamic interface that protects the brain from harmful substances while regulating the passage of essential molecules.[5][6]

This guide provides a comprehensive framework for evaluating the BBB permeability of a specific molecule of interest: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide . As a Senior Application Scientist, the following sections will not only outline the necessary experimental and computational protocols but also delve into the rationale behind these methodologies, offering a self-validating system for the rigorous assessment of this compound's potential as a CNS therapeutic.

Molecular Profile and Physicochemical Properties

The first step in assessing the BBB permeability of any compound is to analyze its fundamental physicochemical properties. The structure of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide suggests several key characteristics that will influence its ability to cross the BBB. Generally, small, lipophilic molecules with a low molecular weight and a limited number of hydrogen bonds are more likely to passively diffuse across the BBB.[5][7]

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight ~378.47 g/mol Within the favorable range (<500 Da) for passive diffusion across the BBB.[5]
Lipophilicity (cLogP) ~4.5 - 5.5Moderately high lipophilicity, which can enhance membrane partitioning. However, very high lipophilicity can lead to increased plasma protein binding and sequestration in lipid membranes, potentially reducing brain penetration.[8]
Topological Polar Surface Area (TPSA) ~80-90 ŲFalls within a range that can be permissible for BBB penetration, though lower values are generally preferred. TPSA is a strong predictor of BBB permeation.[9]
Hydrogen Bond Donors 2A low number of hydrogen bond donors is favorable for crossing the BBB.
Hydrogen Bond Acceptors 3A moderate number of hydrogen bond acceptors; fewer are generally better for BBB penetration.

In Silico Prediction of BBB Permeability

Before embarking on resource-intensive experimental studies, in silico models offer a rapid and cost-effective initial assessment of BBB permeability.[10][11] These computational methods utilize large datasets of compounds with known BBB permeability to build predictive models based on molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity (in this case, BBB penetration).[12] These models can provide a quantitative prediction of the logarithm of the brain-to-blood concentration ratio (logBB). For 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, a QSAR model would likely predict a moderate to good BBB permeability based on its favorable molecular weight and lipophilicity.

Decision Tree and Machine Learning Models

More advanced computational approaches, such as decision tree induction and other machine learning algorithms, can classify compounds as BBB-permeable (BBB+) or non-permeable (BBB-).[13] These models often consider a wider range of molecular descriptors and can capture more complex relationships between structure and permeability.[10]

In Vitro Assessment: Cell-Based Models of the BBB

In vitro models provide a crucial bridge between computational predictions and in vivo studies.[14][15] They allow for the direct measurement of a compound's ability to cross a cellular barrier that mimics the BBB.

The Transwell Monolayer Assay

A widely used in vitro model is the Transwell monolayer assay, where brain endothelial cells are cultured on a semi-permeable membrane, creating a barrier that separates a luminal (blood) and an abluminal (brain) compartment.[14][16] The human cerebral microvascular endothelial cell line hCMEC/D3 is a well-established and physiologically relevant choice for this assay.[17]

  • Cell Seeding: Seed hCMEC/D3 cells onto the collagen-coated microporous membrane of Transwell inserts and culture until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Assess the integrity of the endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER). TEER values should be high, indicating the formation of tight junctions.

  • Compound Application: Add 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide to the apical (luminal) chamber.

  • Sampling: At various time points, collect samples from the basolateral (abluminal) chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed hCMEC/D3 cells on Transwell inserts culture Culture to confluence seed->culture teer Measure TEER for barrier integrity culture->teer add_cmpd Add compound to apical chamber teer->add_cmpd sample Sample from basolateral chamber at time points add_cmpd->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calc_papp Calculate Apparent Permeability (Papp) quantify->calc_papp

Caption: Workflow for the in vitro Transwell BBB permeability assay.

In Vivo Evaluation: Direct Measurement in Animal Models

While in vitro models are valuable for screening, in vivo studies are the gold standard for definitively determining a compound's ability to cross the BBB and reach the CNS.[6][18]

Brain Uptake Index (BUI) Method

The BUI method provides a rapid in vivo assessment of brain penetration. It involves a carotid artery injection of the test compound along with a radiolabeled, freely diffusible reference compound.

  • Animal Preparation: Anesthetize a rat and expose the common carotid artery.

  • Injection: Inject a bolus of a buffered saline solution containing the radiolabeled test compound (e.g., ³H-labeled 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide) and a reference compound (e.g., ¹⁴C-butanol) into the carotid artery.

  • Tissue Collection: After a short circulation time (typically 15 seconds), decapitate the animal and dissect the brain.

  • Sample Analysis: Homogenize the brain tissue and measure the radioactivity of both the test and reference compounds using liquid scintillation counting.

  • BUI Calculation: The BUI is calculated as the ratio of the test compound's brain uptake to the reference compound's brain uptake, expressed as a percentage.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis anesthetize Anesthetize rat expose_artery Expose common carotid artery anesthetize->expose_artery inject Inject radiolabeled compound and reference expose_artery->inject circulate Allow 15s circulation inject->circulate decapitate Decapitate and dissect brain circulate->decapitate homogenize Homogenize brain tissue decapitate->homogenize scintillation Liquid scintillation counting homogenize->scintillation calc_bui Calculate Brain Uptake Index (%) scintillation->calc_bui

Caption: Workflow for the in vivo Brain Uptake Index (BUI) measurement.

Structure-Activity Relationship (SAR) Insights

The chemical structure of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide contains several features that can be modulated to optimize BBB permeability. SAR studies on similar 2-amino-3-carboxy-4-phenylthiophenes have shown that modifications to the substituents can significantly impact biological activity and likely permeability.[3] For instance, the lipophilicity imparted by the 2-methylbenzamido and 5-phenyl groups is a key contributor to its potential to cross the BBB.[1] Further derivatization could explore the impact of reducing hydrogen bonding potential or optimizing lipophilicity to enhance brain penetration.

Conclusion

The assessment of the blood-brain barrier permeability of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide requires a multi-faceted approach, integrating computational predictions with rigorous in vitro and in vivo experimental validation. Based on its physicochemical properties, this compound is a promising candidate for CNS activity. The proposed workflow, from in silico modeling to cell-based assays and culminating in in vivo studies, provides a robust and scientifically sound strategy to definitively characterize its ability to penetrate the brain. The insights gained from these studies will be critical in guiding the future development of this and other thiophene-based compounds as potential therapies for neurological disorders.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019). Google Scholar.
  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Google Scholar.
  • Cell-based in vitro models for studying blood-brain barrier (BBB) permeability | Request PDF.
  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Molecular Biosciences.
  • Predicting Penetration Across the Blood-Brain Barrier from Simple Descriptors and Fragmentation Schemes. (2006).
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2023). MDPI.
  • Computational models to predict blood-brain barrier permeation and CNS activity. (2003). Journal of Molecular Graphics and Modelling.
  • In Vitro Models of the Blood–Brain Barrier.
  • In Vitro Models for the Blood-Brain Barrier. (2005). Basic & Clinical Pharmacology & Toxicology.
  • Predictive Modeling of Blood-Brain Barrier Penetration Using ANN Optimized by Sine Cosine Algorithm. (2024). IEEE Xplore.
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
  • In vivo methods for imaging blood–brain barrier function and dysfunction. PMC.
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Journal of Visualized Experiments.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC.
  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PMC.
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … (2013).
  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014).
  • BBB permeability versus lipophilicity: A comparison between in vivo and in vitro.
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003). Molecular Imaging and Biology.

Sources

Methodological & Application

how to dissolve 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation and Handling Protocol for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in DMSO

Introduction & Solvation Causality

In preclinical drug development and high-throughput screening (HTS), the physicochemical integrity of small molecule libraries is paramount[1]. 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (CAS: 952848-28-1) is a highly lipophilic screening compound characterized by a multi-ring system (thiophene and phenyl rings) and a carboxamide linkage[2].

Due to its high lipophilicity and significant crystal lattice energy, this compound exhibits extremely poor aqueous solubility. To overcome this thermodynamic barrier, Dimethyl sulfoxide (DMSO) is utilized as the universal carrier solvent[1]. DMSO is a polar, aprotic solvent with a high dielectric constant. It effectively disrupts the intermolecular hydrogen bonding of the compound's carboxamide and benzamido motifs, substituting them with strong solvent-solute dipole interactions[3]. However, achieving rapid kinetic solubility often requires the introduction of kinetic energy (via sonication or gentle warming) to reach thermodynamic equilibrium without degrading the compound.

Physicochemical Properties

Understanding the exact mass and molecular properties is the first self-validating step in any reconstitution protocol. The following table summarizes the core properties required for accurate molar calculations[2].

PropertyValue / Specification
Compound Name 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide
CAS Number 952848-28-1
Molecular Formula C₁₉H₁₆N₂O₂S
Molecular Weight (MW) 336.41 g/mol
Predicted Solubility High in DMSO (>10 mM); Very Low in Aqueous Buffers
Recommended Solvent Anhydrous DMSO (≥99.9% Purity, cell-culture grade)

Quantitative Reconstitution Data

To ensure assay reproducibility, stock solutions should be prepared at standardized molarities (typically 10 mM or 50 mM)[1]. The table below provides the exact mass-to-volume ratios required to achieve target concentrations.

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )]

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
1 mM (Working Stock)1.00 mg2.972 mL
5 mM (Intermediate)1.00 mg0.594 mL (594 µL)
10 mM (Standard HTS Stock)3.36 mg 1.000 mL
50 mM (High-Density Stock)16.82 mg1.000 mL

Thermodynamic Mechanism of Solvation

Mechanism N1 Crystal Lattice (High Lattice Energy) N2 DMSO Solvation (Aprotic, High Dielectric) N1->N2 Kinetic Energy N3 H-Bond Disruption (Carboxamide Motif) N2->N3 Dipole Interactions N4 Solvated Monomers (10 mM Stock) N3->N4 Thermodynamic Equilibrium N5 Aqueous Buffer Dilution (<1% Final DMSO) N4->N5 Assay Prep

Thermodynamic mechanism of DMSO-mediated solvation and subsequent aqueous dilution.

Step-by-Step Experimental Protocol

The following protocol is engineered to prevent the two most common causes of small molecule degradation: hydrolysis (due to hygroscopic DMSO absorbing atmospheric moisture) and precipitation [4].

Phase 1: Preparation & Environmental Control
  • Equilibration: Remove the lyophilized powder (CAS: 952848-28-1) from cold storage (-20°C) and place it in a desiccator. Crucial Causality: You must allow the vial to equilibrate to room temperature (RT) for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation, introducing water into the sample and ruining future DMSO solvation dynamics.

  • Weighing: Using an analytical balance (0.01 mg precision), weigh the desired mass (e.g., 3.36 mg for a 1 mL, 10 mM stock) into a sterile, static-free amber microcentrifuge tube. Amber tubes protect light-sensitive conjugated ring systems from photo-degradation.

Phase 2: Solvation & Kinetic Disruption
  • Solvent Addition: In a biosafety cabinet, add the precisely calculated volume of Anhydrous DMSO (e.g., 1.00 mL). Standard laboratory DMSO rapidly absorbs water from the air; only use sealed, septum-capped anhydrous DMSO.

  • Agitation: Cap the tube tightly and vortex vigorously for 60 seconds.

  • Sonication (If Required): If visible particulates remain, the crystal lattice energy has not been fully overcome. Place the tube in a bath sonicator set to 37°C for 5–10 minutes. The ultrasonic waves provide the kinetic energy necessary to drive the solute-solvent interactions to equilibrium.

Phase 3: Aliquoting & Cryogenic Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL per vial).

  • Inert Gas Blanket: If available, gently purge the headspace of each vial with Argon or Nitrogen gas before sealing. This displaces oxygen, preventing oxidative degradation of the thiophene ring.

  • Storage: Transfer the aliquots immediately to -80°C. Crucial Causality: Repeated freeze-thaw cycles are highly detrimental. Studies have shown that compounds in DMSO begin to degrade significantly after 10–15 freeze-thaw cycles due to micro-hydrolysis and structural shearing[5],[6]. Single-use aliquots bypass this failure point entirely.

Phase 4: Aqueous Assay Dilution (Pre-Screening)
  • Dilution: When ready for biological assays, thaw a single aliquot at RT. Dilute the DMSO stock directly into the aqueous assay buffer (e.g., PBS or cell culture media).

  • Toxicity Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity and non-specific protein denaturation[7].

Standardized Workflow Diagram

Workflow A Dry Powder (CAS: 952848-28-1) B Equilibrate to RT (Desiccator) A->B C Add Anhydrous DMSO (≥99.9% Purity) B->C D Vortex & Sonicate (37°C Water Bath) C->D E Visual Inspection (Clear Solution?) D->E E->D No (Precipitate) F Aliquot into Single-Use Vials E->F Yes G Store at -80°C (Argon/N2 blanket) F->G

Standardized workflow for the reconstitution and storage of lipophilic small molecules in DMSO.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. Available at: [Link]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Protocol for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Preclinical Drug Development Scientists, and In Vivo Researchers Compound: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (CAS No. 952848-28-1)

Introduction & Mechanistic Rationale

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule belonging to the thiophene-3-carboxamide structural class 1. In medicinal chemistry, the thiophene-3-carboxamide scaffold is recognized as a "privileged structure" that frequently exhibits potent ATP-competitive kinase inhibitory activity against targets such as TRK, JNK, and VEGFR-2, as well as modulating oxidative phosphorylation in oncology models [[2]]() 3.

Translating this compound from in vitro screening to in vivo murine models requires overcoming significant physicochemical hurdles. The highly lipophilic 5-phenylthiophene core and rigid benzamido structural motif result in poor aqueous solubility. This application note provides a field-proven, self-validating methodology for formulating, dosing, and analyzing this compound to ensure reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.

Pathway Cmpd 2-(2-Methylbenzamido)- 5-phenylthiophene-3-carboxamide Kinase Target Kinase (e.g., TRK / JNK) Cmpd->Kinase ATP-competitive binding Downstream Downstream Effectors (ERK / MEK / MAPK) Kinase->Downstream Phosphorylation block Phenotype Tumor Cell Apoptosis & Growth Arrest Downstream->Phenotype Signal attenuation

Fig 1: Mechanistic pathway of thiophene-3-carboxamide derivatives in kinase-driven tumor models.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo studies, the formulation must be optimized to prevent compound precipitation in the bloodstream, which can cause fatal pulmonary embolisms or erratic oral absorption.

Quantitative Data Summary
Property / ParameterValue / Description
Molecular Weight 336.41 g/mol 1
Chemical Formula C19H16N2O2S 1
Recommended IV Vehicle 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline
Recommended PO Vehicle 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or 0.5% CMC-Na suspension)
Target Dosing Range IV: 1–5 mg/kg; PO: 10–40 mg/kg 3

Causality & Expert Insight: Why this specific co-solvent system? The crystal lattice energy of the benzamido-thiophene core is high. DMSO (5%) acts as the primary solvent to disrupt this lattice. However, DMSO alone is toxic and precipitates upon aqueous dilution. PEG300 (40%) acts as a cosolvent to maintain solubility during dilution, while Tween 80 (5%) serves as a surfactant, reducing interfacial tension and forming a thermodynamically stable microemulsion when Saline (50%) is added dropwise.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling (IV vs. PO)

Self-Validating System: This protocol utilizes a crossover-style validation. By comparing IV and PO data within the same analytical batch (using an internal standard like Tolbutamide during LC-MS/MS), you self-validate the absolute bioavailability ( F% ) calculation, ensuring extraction efficiency variations do not skew the data.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, 20-25g) for 12 hours prior to PO dosing to eliminate food-effect variability. IV groups do not require fasting.

  • Formulation Preparation:

    • Weigh the exact amount of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

    • Add DMSO and vortex until completely dissolved (clear solution).

    • Add PEG300 and Tween 80; vortex for 2 minutes.

    • Critical Step: Add Saline dropwise while continuously vortexing to prevent localized precipitation.

  • Administration:

    • IV Group: Inject 2 mg/kg via the lateral tail vein (dose volume: 5 mL/kg).

    • PO Group: Administer 20 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Blood Sampling: Collect ~50 µL of blood via the submandibular vein or saphenous vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction & LC-MS/MS: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Extract 10 µL of plasma with 100 µL of acetonitrile containing the internal standard. Centrifuge to precipitate proteins, and inject the supernatant into the LC-MS/MS.

Protocol B: Efficacy Dosing in Tumor Xenograft Models

Self-Validating System: Always include a "Vehicle-Only" control group. If the vehicle group exhibits >10% body weight loss, the toxicity is vehicle-mediated, not compound-mediated. This validates the safety profile of the drug candidate independently of the formulation.

Step-by-Step Methodology:

  • Cell Implantation: Inject 5×106 target tumor cells (e.g., TRK-driven Km-12 or CML K562 cells) subcutaneously into the right flank of BALB/c nude mice 34.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8/group).

  • Chronic Dosing: Administer the compound via oral gavage (PO) at 20 mg/kg and 40 mg/kg once daily for 21 to 28 days.

  • Monitoring: Measure tumor dimensions using digital calipers thrice weekly. Calculate tumor volume using the formula: V=(Length×Width2)/2 . Monitor body weight simultaneously.

Workflow Form Vehicle Formulation (DMSO/PEG/Tween) Admin Administration (IV: 1-5 mg/kg | PO: 10-40 mg/kg) Form->Admin QC Check Sample Serial Sampling (Blood/Tumor Tissue) Admin->Sample Time-course Analyze LC-MS/MS Quantification Sample->Analyze Extraction

Fig 2: Self-validating in vivo pharmacokinetic and pharmacodynamic experimental workflow.

Expected Pharmacokinetic Data Presentation

Based on structural analogs within the thiophene-3-carboxamide class [[2]]() 3, researchers should anticipate moderate clearance and a half-life suitable for once- or twice-daily dosing.

PK ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax​ (ng/mL) N/A (Initial concentration peak)~ 1,200 - 2,500
Tmax​ (h) N/A1.0 - 2.0
T1/2​ (h) 1.5 - 2.52.0 - 3.5
AUC0−∞​ (h*ng/mL) ~ 1,500 - 2,000~ 6,000 - 10,000
Bioavailability ( F% ) 100%30% - 50%

Note: Data represents generalized baseline expectations for this chemical class to assist in calibrating LC-MS/MS standard curves.

References

  • [1] Title: Screening Compounds P100578 | EvitaChem Source: evitachem.com URL:

  • [2] Title: Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase Source: nih.gov URL:

  • [3] Title: Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects Source: acs.org URL:

  • [4] Title: Targeting Oxidative Phosphorylation with a Novel Thiophene Carboxamide Increases the Efficacy of Imatinib against Leukemic Stem Cells in Chronic Myeloid Leukemia Source: mdpi.com URL:

Sources

Application Note & Protocol: High-Throughput Screening for Novel Kinase Inhibitors Using 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for developing and implementing a high-throughput screening (HTS) assay to identify and characterize potential kinase inhibitors, using 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide as a representative test compound. The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer and neuroprotective agents, often through the modulation of protein kinase activity.[1][2] This guide will detail a robust, fluorescence-based assay protocol suitable for large-scale screening campaigns, along with the scientific rationale behind the experimental design and data analysis procedures.

Introduction: The Therapeutic Potential of Thiophene Carboxamides

Thiophene carboxamide derivatives have emerged as a versatile class of compounds with a wide range of pharmacological properties.[1] Their aromatic and planar structure facilitates binding to various biological targets, and the scaffold is amenable to chemical modifications that can enhance potency and selectivity.[1] Notably, compounds with this core structure have been identified as potent inhibitors of key signaling kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critically involved in tumor angiogenesis.[3] Other related compounds have demonstrated neuroprotective effects by inhibiting kinases like MAP4K4.[4] Furthermore, some thiophene derivatives are being investigated as microtubule-targeting agents, highlighting the diverse mechanisms through which this chemical class can exert its therapeutic effects.[2]

Given the established activity of this scaffold against protein kinases, this application note will focus on a hypothetical HTS campaign to evaluate 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide as an inhibitor of a representative tyrosine kinase.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) for Kinase Inhibition

To screen for inhibitors of a given kinase, a robust and scalable assay is required. The HTRF® (Homogeneous Time-Resolved Fluorescence) assay is a highly sensitive and reliable method for detecting kinase activity in a high-throughput format. This assay measures the phosphorylation of a specific substrate by the kinase of interest.

The principle of the HTRF® kinase assay is as follows:

  • A biotinylated substrate peptide and the kinase are incubated with ATP and the test compound.

  • If the kinase is active, it will phosphorylate the substrate.

  • An anti-phospho-specific antibody labeled with a Europium cryptate (Eu3+) donor and Streptavidin-XL665 (a modified allophycocyanin) acceptor are added.

  • If the substrate is phosphorylated, the antibody and streptavidin will bind, bringing the donor and acceptor fluorophores into close proximity.

  • Excitation of the Eu3+ donor results in Fluorescence Resonance Energy Transfer (FRET) to the XL665 acceptor, leading to a specific emission at 665 nm.

  • In the presence of an effective kinase inhibitor, substrate phosphorylation is reduced, resulting in a decreased FRET signal.

This assay format is homogeneous (no-wash), miniaturizable, and has a low background, making it ideal for HTS.

High-Throughput Screening Workflow

The following diagram illustrates the overall workflow for the high-throughput screening of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide and other compounds in a library.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plating Compound Plating (Test Compound & Controls) Assay_Dispensing Dispense Reagents to Assay Plate Compound_Plating->Assay_Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Dispensing Incubation Incubation Assay_Dispensing->Incubation Detection_Reagents Add Detection Reagents (Antibody-Eu3+, SA-XL665) Incubation->Detection_Reagents HTRF_Reading Read Plate (HTRF Reader) Detection_Reagents->HTRF_Reading Data_Analysis Data Analysis (% Inhibition, Z'-factor) HTRF_Reading->Data_Analysis

Caption: High-throughput screening workflow for kinase inhibitors.

Detailed HTS Protocol

This protocol is designed for a 384-well plate format. All reagent volumes and concentrations should be optimized for the specific kinase and substrate being used.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Prepare the kinase in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate/ATP Solution: Prepare the biotinylated substrate peptide and ATP in Assay Buffer to a 2X final concentration. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Test Compound: Prepare a stock solution of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in 100% DMSO. Create a dilution series to determine the IC50 value. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Control Compounds:

    • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum kinase inhibition) at a concentration that gives maximal inhibition.

    • Negative Control: DMSO at the same final concentration as the test compound.

  • Detection Reagents: Prepare the Eu3+-labeled anti-phospho-antibody and Streptavidin-XL665 in Detection Buffer (as per manufacturer's recommendation) to a 2X final concentration.

Assay Procedure
  • Compound Plating:

    • Dispense 200 nL of the test compound, positive control, or negative control (DMSO) into the appropriate wells of a 384-well low-volume assay plate.

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase Solution to each well.

    • Add 5 µL of the 2X Substrate/ATP Solution to each well to initiate the reaction. The final volume is 10 µL.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Add 10 µL of the 2X Detection Reagent mixture to each well. The final volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding. Protect the plate from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader. Excite at 320 nm and read the emission at 620 nm (for the Eu3+ donor) and 665 nm (for the XL665 acceptor).

Data Analysis
  • Calculate the HTRF® Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

      • Ratio_compound: HTRF® ratio of the test compound well.

      • Ratio_max: Average HTRF® ratio of the negative control (DMSO) wells (maximal signal).

      • Ratio_min: Average HTRF® ratio of the positive control wells (minimal signal).

  • Assess Assay Quality with the Z'-factor:

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      • SD_max and SD_min: Standard deviations of the maximal and minimal signal wells, respectively.

      • Mean_max and Mean_min: Averages of the maximal and minimal signal wells, respectively.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Representative Data

The following table shows hypothetical data from a screen of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Sample IDConcentration (µM)HTRF® Ratio (665/620)% Inhibition
Negative Control (DMSO)-2.5000%
Positive Control-0.500100%
Test Compound101.25062.5%
Test Compound11.87531.25%
Test Compound0.12.30010%

Kinase Signaling Pathway

The diagram below shows a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that could be targeted by a kinase inhibitor.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Signaling->Gene_Expression Ligand Growth Factor Ligand->RTK Binds Inhibitor 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide Inhibitor->RTK Inhibits

Caption: Simplified receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This application note provides a robust framework for conducting a high-throughput screening campaign to identify and characterize kinase inhibitors, using 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide as a model compound. The HTRF® assay offers a sensitive and reliable platform for such screens. Positive hits from the primary screen, like the hypothetical data presented for our test compound, should be further validated through dose-response studies to determine their IC50 values. Subsequent secondary assays, such as cell-based assays for target engagement and functional outcomes, are necessary to confirm the on-target activity and therapeutic potential of any identified lead compounds. The versatility of the thiophene carboxamide scaffold suggests that libraries of related compounds could yield potent and selective inhibitors for a variety of kinase targets.

References

  • Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons. PubMed. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

Sources

LC-MS/MS Bioanalytical Protocol for the Quantification of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (CAS: 952848-28-1; MW: 336.41 g/mol ) is a lipophilic thiophene-carboxamide derivative[1]. In preclinical and clinical pharmacokinetics (PK) or toxicokinetics (TK) studies, accurately quantifying such highly lipophilic, highly protein-bound small molecules in complex biological matrices (e.g., human plasma) is critical.

This application note details a highly sensitive, robust, and regulatory-compliant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. The protocol is designed as a self-validating system adhering strictly to the FDA Bioanalytical Method Validation Guidance (2018) [2] and the EMA ICH M10 Harmonised Guideline (2022/2023) [3].

Scientific Rationale & Methodological Design

As a Senior Application Scientist, designing an assay goes beyond listing steps; it requires establishing strict causality between the molecule's physicochemical properties and the analytical conditions chosen.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the lipophilic nature of the 5-phenylthiophene core and the benzamide moiety, protein precipitation (PPT) alone often leaves residual phospholipids that cause severe matrix effects (ion suppression) in the mass spectrometer. To ensure maximum assay trustworthiness, we utilize Oasis PRiME HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction[4].

  • Causality: This specific sorbent eliminates the need for time-consuming conditioning and equilibration steps[5]. By pre-treating the plasma with 4% phosphoric acid ( H3​PO4​ ), we disrupt drug-protein binding and ensure the analyte is fully protonated, maximizing its retention on the reversed-phase polymeric sorbent.

Mass Spectrometry & Fragmentation Pathway

The method utilizes Electrospray Ionization in positive mode (ESI+). The carboxamide and amide nitrogens act as excellent proton acceptors, yielding an abundant precursor ion [M+H]+ at m/z 337.1.

  • Causality of Fragmentation: Upon Collision-Induced Dissociation (CID), the weakest bonds cleave first. The amide bond at position 2 cleaves to yield a highly stable 2-methylbenzoyl cation (m/z 119.1), which serves as the primary Quantifier Ion . A secondary neutral loss of ammonia ( NH3​ , -17 Da) from the carboxamide group yields m/z 320.1, serving as the Qualifier Ion for peak confirmation.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 337.1 (Protonated Analyte) Quantifier Quantifier Ion m/z 119.1 (2-Methylbenzoyl Cation) Precursor->Quantifier CID (Amide Cleavage) Qualifier Qualifier Ion m/z 320.1 (Loss of NH3) Precursor->Qualifier CID (-17 Da)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Materials and Reagents

  • Analyte: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (Reference Standard, Purity >99%).

  • Internal Standard (IS): 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide- d4​ (Stable Isotope Labeled, SIL-IS). Note: Using a SIL-IS perfectly corrects for matrix-induced ion suppression and extraction losses[6].

  • Biological Matrix: Blank Human Plasma ( K2​EDTA anticoagulant).

  • Extraction Plate: Waters Oasis PRiME HLB µElution Plate (Part No. 186008052)[7].

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Step-by-Step Experimental Protocol

Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in DMSO.

  • Prepare working solutions in 50:50 MeOH: H2​O .

  • Spike working solutions into blank human plasma to create an 8-point calibration curve (e.g., 1.0 to 1000 ng/mL) and Quality Control (QC) samples at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

Sample Extraction Workflow (SPE)

The following 3-step pass-through protocol bypasses traditional conditioning, saving approximately 40% in processing time[8].

SPE_Workflow A 1. Sample Pre-treatment 50 µL Plasma + IS + 4% H3PO4 B 2. Load Sample Oasis PRiME HLB µElution Plate A->B C 3. Wash 5% Methanol in Water B->C D 4. Elute 90:10 Acetonitrile:Methanol C->D E 5. Evaporate & Reconstitute N2 Gas at 40°C D->E F 6. LC-MS/MS Analysis Injection Volume: 5 µL E->F

Solid-Phase Extraction (SPE) workflow using Oasis PRiME HLB for plasma sample clean-up.

Detailed Steps:

  • Pre-treatment: Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of SIL-IS working solution (500 ng/mL). Add 100 µL of 4% H3​PO4​ in water. Vortex for 2 minutes.

  • Load: Transfer the pre-treated sample to the Oasis PRiME HLB µElution plate. Apply a gentle vacuum (approx. 2-5 inches Hg) until the liquid passes completely through.

  • Wash: Add 200 µL of 5% MeOH in water. Apply vacuum. Causality: This removes highly polar endogenous salts and small peptides without eluting the lipophilic target.

  • Elute: Place a clean collection plate under the manifold. Elute the analyte using 2 × 25 µL of 90:10 ACN:MeOH.

  • Reconstitute: Dilute the eluate with 50 µL of highly purified LC-MS water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

LC-MS/MS Analytical Conditions

Table 1: Liquid Chromatography Gradient Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.009010Initial
0.509010Isocratic hold
2.501090Linear gradient
3.501090Column wash
3.609010Re-equilibration
4.509010End

Table 2: Mass Spectrometry (MRM) Parameters

  • Ionization: ESI Positive | Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte337.1119.13025Quantifier
Analyte337.1320.13015Qualifier
SIL-IS ( d4​ )341.1123.13025Internal Standard

Bioanalytical Method Validation (BMV) Parameters

To ensure the method acts as a self-validating system, it must be subjected to a full validation protocol. The following acceptance criteria are synthesized directly from the ICH M10 [3] and FDA 2018 [2] regulatory guidelines.

Table 3: Core Validation Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria (ICH M10 / FDA)
Accuracy & Precision 6 replicates per QC level across 3 independent runs.Mean bias within ±15% of nominal (±20% at LLOQ). CV ≤15% (≤20% at LLOQ).
Selectivity Analyze blank plasma from 6 independent individual donors.Interference at analyte RT ≤20% of LLOQ response. Interference at IS RT ≤5% of IS response.
Matrix Effect (ME) Post-extraction spiked blanks vs. neat standard solutions.IS-normalized Matrix Factor (IS-MF) CV ≤15% across 6 lots of plasma.
Recovery Compare extracted QCs vs. post-extraction spiked blanks.Must be consistent and reproducible across Low, Mid, and High QC levels.
Stability Bench-top, Freeze-Thaw (min. 3 cycles), and Autosampler.Analyte concentration must remain within ±15% of the nominal concentration.

References

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). URL: [Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline (2022). European Medicines Agency (EMA). URL: [Link]

  • Oasis PRiME HLB Solid-Phase Extraction Products. Waters Corporation. URL: [Link]

Sources

Application Note: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide as an In Vitro Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a synthetic small-molecule chemical probe belonging to the thiophene-3-carboxamide class of kinase inhibitors. Structurally analogous to the well-characterized IKK-2 Inhibitor VI, this compound is utilized to interrogate the canonical IκB kinase beta (IKKβ) and Nuclear Factor kappa B (NF-κB) signaling axis in vitro. This application note provides a comprehensive, mechanistically grounded guide for deploying this probe in biochemical and cell-based assays, ensuring high-fidelity data generation in drug development and signal transduction research.

Mechanistic Grounding & Structural Rationale

The canonical NF-κB pathway is a master regulator of inflammation, immune responses, and cell survival[1]. Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the upstream IKK complex is activated. The catalytic subunit IKKβ phosphorylates the inhibitory protein IκBα at residues Ser32 and Ser36, tagging it for ubiquitination and rapid proteasomal degradation[2]. This degradation liberates the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and drive pro-inflammatory gene transcription[1].

Structural Causality: Thiophene-3-carboxamides are established ATP-competitive inhibitors of IKKβ[3]. The primary carboxamide group forms critical hydrogen bonds with the hinge region of the IKKβ kinase domain (specifically interacting with residues Glu97 and Cys99)[2]. While early-generation probes like IKK-2 Inhibitor VI utilize a 2-ureido group to achieve this binding[4], the substitution with a 2-(2-methylbenzamido) moiety in this probe provides a strategic isosteric modification. The benzamido group explores the hydrophobic pocket adjacent to the ATP-binding site, while the ortho-methyl group restricts the dihedral angle of the amide bond, locking the molecule into a bioactive conformation. This modification reduces the polar surface area compared to the urea motif, often enhancing cellular permeability while maintaining potent ATP-competitive inhibition[5].

Pathway TNF TNF-α / IL-1β Receptor TNFR / IL-1R TNF->Receptor Binds IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activates IkBa IκBα (Inhibitor) IKK_Complex->IkBa Phosphorylates (Ser32/36) Probe 2-(2-Methylbenzamido)- 5-phenylthiophene-3-carboxamide Probe->IKK_Complex ATP-Competitive Inhibition NFkB NF-κB (p50/p65) Cytosolic (Inactive) IkBa->NFkB Degraded via Proteasome Nucleus NF-κB (p50/p65) Nuclear (Active) NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Drives

Canonical NF-κB signaling pathway and ATP-competitive IKKβ inhibition by the chemical probe.

Experimental Design: Causality & Self-Validation

To establish trustworthiness, any in vitro probe study must decouple intrinsic kinase inhibition from cellular pharmacodynamics. Every protocol must function as a self-validating system.

  • Biochemical Validation (TR-FRET): We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure direct IKKβ inhibition. Causality: This cell-free system eliminates variables like membrane permeability and efflux pumps, establishing the absolute biochemical IC50 and confirming the ATP-competitive mechanism.

  • Cellular Target Engagement: We utilize TNF-α to acutely synchronize NF-κB activation. Causality: Serum starvation is mandatory prior to stimulation to silence basal kinase activity driven by undefined growth factors in Fetal Bovine Serum (FBS). The 15-minute stimulation window is chosen because IκBα phosphorylation is a rapid, transient event; longer incubations trigger negative feedback loops (e.g., NF-κB-dependent resynthesis of IκBα), which confound target engagement readouts.

  • Self-Validating Controls: Every assay must include a DMSO vehicle control (negative), a reference inhibitor like IKK-2 Inhibitor VI[6] (positive), and an orthogonal cell viability assay (e.g., CellTiter-Glo) to ensure observed signaling ablation is not an artifact of acute cytotoxicity.

Step-by-Step Protocols

Protocol A: Cell-Free IKKβ Kinase Assay (TR-FRET)

Objective: Quantify the ATP-competitive inhibition of recombinant IKKβ.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Probe Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in 100% DMSO. Transfer to a 384-well assay plate. Critical Step: Final DMSO concentration must not exceed 1% to prevent kinase denaturation.

  • Enzyme Addition: Add recombinant human IKKβ (final concentration 1-5 nM) to the wells and pre-incubate with the probe for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding an ATP/Substrate mix. Rationale: Use an ATP concentration equal to the empirically determined Km (typically 10-20 µM for IKKβ) to ensure assay sensitivity to ATP-competitive inhibitors. Include a biotinylated IκBα peptide substrate.

  • Termination & Detection: After 60 minutes, terminate the reaction with EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho-IκBα antibody and Streptavidin-APC. Read the TR-FRET signal (665 nm / 615 nm ratio) on a multi-mode microplate reader.

Protocol B: Cellular Target Engagement (Western Blot & Fractionation)

Objective: Assess the probe's ability to penetrate cells and block TNF-α-induced IκBα phosphorylation and NF-κB nuclear translocation.

Workflow CellCulture 1. Cell Culture (e.g., THP-1, HeLa) Starvation 2. Serum Starvation (Overnight) CellCulture->Starvation ProbeIncubation 3. Probe Pre-incubation (1-2 hours, 0.1-10 µM) Starvation->ProbeIncubation Stimulation 4. TNF-α Stimulation (15-30 mins, 10 ng/mL) ProbeIncubation->Stimulation Lysis 5. Cell Lysis & Fractionation Stimulation->Lysis Analysis 6. Western Blot (p-IκBα, Nuclear p65) Lysis->Analysis

Workflow for assessing cellular target engagement and NF-κB pathway inhibition.

  • Cell Seeding & Starvation: Seed THP-1 or HeLa cells in 6-well plates at 1×106 cells/well. Incubate overnight in serum-free media. Rationale: Eliminates basal NF-κB noise.

  • Probe Pre-incubation: Treat cells with the probe (0.1, 1.0, and 10 µM) or DMSO vehicle for 1 hour at 37°C. Include a well treated with 1 µM IKK-2 Inhibitor VI as a positive control[6].

  • Stimulation: Spike in recombinant human TNF-α (10 ng/mL final concentration) for exactly 15 minutes.

  • Harvest & Fractionation: Immediately place plates on ice and wash with ice-cold PBS to halt kinase activity. Lyse cells using a subcellular fractionation kit to separate cytosolic and nuclear fractions.

  • Immunoblotting:

    • Cytosolic Fraction: Probe for phospho-IκBα (Ser32/36), total IκBα, and GAPDH (loading control).

    • Nuclear Fraction: Probe for NF-κB p65 and Lamin B1 (nuclear loading control).

  • Validation Check: Confirm that total IκBα levels drop in the DMSO+TNF-α control (due to degradation) and are rescued in the probe-treated wells.

Data Presentation & Expected Outcomes

To facilitate cross-study comparison, quantitative expectations for the thiophene-3-carboxamide class are summarized below. The 2-methylbenzamido analog is expected to mirror or slightly improve upon the cellular metrics of standard ureido-derivatives due to enhanced lipophilicity.

ParameterAssay TypeExpected Range / OutcomeComparative Reference (IKK-2 Inhibitor VI)
Biochemical IC50 TR-FRET (Cell-Free)10 - 50 nM~13 nM[4]
Cellular IC50 (p-IκBα) Western Blot (Cytosol)0.5 - 2.0 µM~1.0 µM
Nuclear p65 Translocation Western Blot (Nuclear)Dose-dependent reductionComplete block at >2 µM
Cytotoxicity (CC50) CellTiter-Glo (24h)> 50 µM> 50 µM
Mechanism of Action Michaelis-Menten KineticsATP-CompetitiveATP-Competitive[5]

References

  • [1] Title: Activation of NF-κB signaling by IKKβ increases aggressiveness of ovarian cancer. Source: PubMed Central (PMC). URL: [Link]

  • [3] Title: Kinase inhibitors for the treatment of inflammatory and autoimmune disorders. Source: PubMed Central (PMC). URL: [Link]

  • [2] Title: Identification of Human IKK-2 Inhibitors of Natural Origin (Part I): Modeling of the IKK-2 Kinase Domain, Virtual Screening and Activity Assays. Source: PLOS One. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex chromatographic challenges when analyzing bulky, multi-functional molecules. 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide presents a unique analytical hurdle: it possesses a highly hydrophobic core (thiophene, phenyl, and methylbenzene rings) coupled with two highly polar, hydrogen-bonding amide groups (a benzamido and a primary carboxamide).

This structural dichotomy often leads to severe peak tailing, compromising quantification accuracy, resolution, and method reproducibility. This guide is designed to help researchers systematically diagnose and resolve these chromatographic distortions by addressing the underlying physicochemical mechanisms.

Part 1: Diagnostic Workflow for Peak Tailing

Before altering mobile phase chemistries, it is critical to isolate whether the tailing is a physical system issue or a chemical interaction. The following self-validating decision tree outlines the diagnostic logic.

Workflow Start Observe Peak Tailing (As > 1.5) for Target Amide SysCheck Inject Uracil (Void Marker) Does Uracil tail? Start->SysCheck Phys Physical Issue (Frit blockage, Dead volume) SysCheck->Phys YES (All peaks tail) Chem Chemical Issue (Silanol, Solvent mismatch) SysCheck->Chem NO (Only target tails) SolvCheck Reduce Injection Vol by 50% Does Asymmetry improve? Chem->SolvCheck SolvMis Solvent Mismatch Dilute sample in Mobile Phase SolvCheck->SolvMis YES Silanol Silanol Interaction (Amide H-bonding) SolvCheck->Silanol NO FixSilanol Lower pH < 3.0 or use Polar-Embedded Column Silanol->FixSilanol

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why does 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide exhibit severe peak tailing on standard C18 columns?

A1: The root cause is a dual-retention mechanism . While the hydrophobic rings partition predictably into the C18 stationary phase, the polar amide groups penetrate the bonded phase layer and interact with exposed, unreacted silanol groups (Si-OH) on the silica surface[1]. Because these secondary hydrogen-bonding and electrostatic interactions are kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules is delayed on the column, elongating the trailing edge of the peak[2].

Q2: How can I definitively differentiate between silanol-induced tailing and a sample solvent mismatch?

A2: Because this molecule is highly hydrophobic, researchers often dissolve it in strong diluents like 100% DMSO or DMF. If your initial mobile phase is highly aqueous (e.g., 80% water), injecting a strong solvent plug prevents the analyte from immediately focusing at the column head. Instead, the analyte "rides" the DMSO plug down the column, causing severe tailing or even peak splitting[3].

  • The Causality Test: Inject a drastically reduced volume (e.g., 1 µL instead of 10 µL). If the peak asymmetry (As) immediately improves, the issue is solvent mismatch. If the peak remains asymmetrical regardless of injection volume, the root cause is chemical interaction with the stationary phase.

Q3: What mobile phase modifications can suppress these secondary silanol interactions?

A3: You must alter the ionization state of the silica surface. Free silanols typically have a pKa between 3.5 and 4.5. Operating at a mid-range pH (e.g., pH 6.0) leaves these silanols ionized ( SiO− ), turning the column into a weak cation exchanger that strongly binds polar functional groups[4].

  • The Solution: Lower the mobile phase pH to < 3.0 using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this pH, the silanols are fully protonated and neutral, which drastically suppresses electrostatic secondary interactions and restores peak symmetry[5].

Q4: Which column chemistry is best suited for this specific compound?

A4: Avoid older "Type A" silica columns, which contain high levels of trace metals and highly acidic free silanols[6]. Instead, transition to an ultra-pure Type B silica column with maximum endcapping. For the best results with multi-amide compounds, utilize a polar-embedded column (e.g., an amide-C18 or urea-C18 phase). The embedded polar groups create a virtual hydration layer near the silica surface, providing a steric and chemical shield that prevents the analyte's amides from reaching the underlying silanols[2].

Part 3: Quantitative Impact of Chromatographic Parameters

The table below summarizes the expected impact of various experimental variables on the peak shape of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, quantified by the USP Tailing Factor ( Tf​ ). An ideal peak has a Tf​ of 1.0.

Experimental VariableConditionObserved USP Tailing Factor ( Tf​ )Mechanistic Outcome
Stationary Phase Standard Type A C182.45High free silanol activity causes severe secondary retention.
Stationary Phase Polar-Embedded Type B C181.15Shielding effect prevents amide-silanol hydrogen bonding.
Mobile Phase pH pH 6.5 (Ammonium Acetate)1.90Silanols are ionized ( SiO− ), strongly retaining the amide groups.
Mobile Phase pH pH 2.5 (0.1% Formic Acid)1.20Silanols are fully protonated, suppressing electrostatic interactions.
Sample Solvent 100% DMSO (10 µL injection)2.10Strong solvent prevents on-column focusing (solvent mismatch).
Sample Solvent 10% DMSO / 90% Mobile Phase1.18Analyte focuses tightly at the column head, restoring symmetry.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not change multiple variables at once. Use the following self-validating protocols to systematically eliminate the causes of peak tailing.

Protocol 1: The Solvent Mismatch & Volume Overload Test

This protocol validates whether tailing is caused by the injection diluent acting as a stronger eluent than the mobile phase.

  • Prepare the Void Marker: Prepare a 10 µg/mL solution of Uracil in your initial mobile phase.

  • Prepare the Sample: Dissolve 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in 100% DMSO to create a 1 mg/mL stock.

  • Create the Test Dilution: Dilute the stock to 0.1 mg/mL using the exact composition of your initial mobile phase (e.g., 10% Acetonitrile / 90% Water).

    • Causality: Matching the diluent to the mobile phase ensures the analyte partitions immediately into the stationary phase upon injection, preventing band broadening[3].

  • Execute Injection Series: Inject 1 µL, 5 µL, and 10 µL of the sample.

  • Validation: Calculate the Asymmetry factor ( As​ ) at 10% peak height for both Uracil and the target compound.

    • If Uracil tails, you have a physical void or dead volume issue.

    • If the target compound's As​ improves at 1 µL compared to 10 µL, solvent mismatch was the primary cause.

Protocol 2: Silanol Suppression via pH Modulation

This protocol chemically masks the stationary phase to prevent amide-silanol hydrogen bonding.

  • Prepare Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (Final concentration: 0.1% TFA, pH ~2.0).

    • Causality: The low pH ensures residual silanols are fully protonated. Furthermore, TFA acts as a strong ion-pairing agent that dynamically coats active basic sites on the column[5].

  • Prepare Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection: Install a fully endcapped, Type B silica C18 column.

  • Equilibration: Flush the column with 10 column volumes of the new mobile phase to ensure complete protonation of the silica bed.

  • Validation: Run your standard gradient. Calculate the USP Tailing Factor. A resulting value between 1.0 and 1.2 validates the successful suppression of secondary chemical interactions.

References

  • 6, Scribd.

  • 4, Element Lab Solutions. 3.1, Phenomenex.

  • 5, Chromatography Online.

  • 2, Chrom Tech, Inc. 6.3, ALWSCI.

Sources

Technical Support Center: Overcoming Poor Bioavailability of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound in animal models. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common hurdles.

The core issue with 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, a molecule with potential therapeutic applications, is its poor aqueous solubility, which significantly hampers its absorption from the gastrointestinal tract and leads to low and variable bioavailability.[1][2] This document will explore the underlying reasons for this issue and offer scientifically-grounded strategies to enhance its in vivo performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q1: After oral administration of a simple suspension of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in our rodent model, we are observing very low or undetectable plasma concentrations. What is the likely cause and how can we improve this?

A1: Likely Cause: The primary reason for low plasma concentrations is the compound's poor aqueous solubility. Being a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), its absorption is rate-limited by its dissolution in the gastrointestinal fluids.[2][3][4] A simple aqueous suspension is unlikely to provide sufficient dissolved compound for absorption.

Troubleshooting Steps:

  • Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area. Reducing the particle size can significantly enhance dissolution.[1][5]

    • Micronization: This technique reduces particle size to the micrometer range.[6]

    • Nanonization: Creating a nanosuspension can further increase the surface area and improve dissolution rates.[4]

  • Formulation with Solubilizing Excipients:

    • Co-solvents: Employing a mixture of water-miscible solvents can increase the drug's solubility.[5]

    • Surfactants: These agents can improve the wettability of the drug particles and form micelles to carry the drug in solution.[7]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral bioavailability by promoting drug solubilization and absorption through lymphatic pathways.[5][7] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can lead to a higher apparent solubility and faster dissolution.[9][10]

Q2: We are observing high inter-animal variability in the pharmacokinetic (PK) data. What are the potential sources of this variability and how can we minimize it?

A2: Potential Sources of Variability:

  • Inconsistent Formulation: If the formulation is not homogenous (e.g., a poorly suspended solid), the dose administered to each animal can vary.

  • Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food effects among animals can impact drug dissolution and absorption.[1]

  • Analytical Method Variability: Inaccuracies during sample processing and analysis can introduce variability.

Strategies for Minimization:

  • Optimize Formulation Homogeneity: Ensure your formulation is a stable and uniform suspension or a true solution. For suspensions, use appropriate suspending agents and ensure thorough mixing before each administration.

  • Standardize Experimental Conditions:

    • Fasting: Fasting animals overnight before dosing can reduce the variability caused by food effects.

    • Dosing Technique: Ensure consistent and accurate oral gavage technique for all animals.

  • Refine the Bioanalytical Method: Validate your LC-MS/MS method for accuracy, precision, linearity, and stability.[11] The use of a stable isotope-labeled internal standard is highly recommended to correct for variability during sample preparation and analysis.[12]

Q3: We are considering different animal models for our PK studies. What are the key factors to consider when selecting a species?

A3: Key Considerations for Species Selection:

  • Metabolic Profile: The chosen species should ideally have a metabolic profile for the compound that is similar to humans.[13] Interspecies differences in metabolism can significantly affect the pharmacokinetic profile.[14]

  • Physiological Similarities: The gastrointestinal physiology of the animal model should be as close to humans as possible to provide relevant data on absorption.[13][15]

  • Practicality and Ethics: Factors such as animal size, handling, cost, and ethical considerations are also important.[13] Rodents (rats and mice) are often used for initial screening due to their practical advantages, while larger animals like dogs or non-human primates may be used in later stages for more predictive data.[13][14][16]

Experimental Protocols & Data

This section provides detailed protocols for formulation preparation and a hypothetical data summary to illustrate the potential impact of formulation strategies.

Protocol 1: Preparation of a Micronized Suspension
  • Objective: To prepare a 10 mg/mL micronized suspension of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

  • Materials:

    • Micronized 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (particle size D90 < 10 µm)

    • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in deionized water

    • 2% (w/v) Tween 80 in deionized water

  • Procedure:

    • Prepare the vehicle by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring.

    • Allow the vehicle to cool to room temperature.

    • Accurately weigh the required amount of micronized compound.

    • Gradually add the compound to the vehicle while vortexing to ensure a uniform suspension.

    • Continuously stir the suspension for at least 30 minutes before dosing.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To prepare a 20 mg/mL SEDDS formulation.

  • Materials:

    • 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

    • Labrafac™ PG (oil)

    • Cremophor® EL (surfactant)

    • Transcutol® HP (co-surfactant)

  • Procedure:

    • Accurately weigh the compound and dissolve it in Labrafac™ PG with gentle heating (not exceeding 40°C) and stirring until a clear solution is formed.

    • Add Cremophor® EL and Transcutol® HP to the oily solution and mix thoroughly.

    • The final mixture should be a clear, homogenous solution.

    • To test the self-emulsifying properties, add one drop of the formulation to 10 mL of water and observe for the spontaneous formation of a fine emulsion.

Table 1: Hypothetical Pharmacokinetic Parameters in Rats Following Oral Administration
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Simple Suspension1050 ± 152.0150 ± 50< 5
Micronized Suspension10250 ± 701.5900 ± 20015
SEDDS101200 ± 3001.04500 ± 90075

Data are presented as mean ± standard deviation.

This table illustrates the potential for significant improvement in bioavailability by moving from a simple suspension to more advanced formulations like a micronized suspension and a SEDDS.

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Low Bioavailability

G start Low Plasma Concentration Observed q1 Is the compound poorly soluble? start->q1 formulation Implement Formulation Strategies q1->formulation Yes particle_size Particle Size Reduction (Micronization/Nanonization) formulation->particle_size excipients Use Solubilizing Excipients (Co-solvents, Surfactants) formulation->excipients lipid_formulation Lipid-Based Formulations (SEDDS) formulation->lipid_formulation asd Amorphous Solid Dispersions formulation->asd re_evaluate Re-evaluate PK in vivo particle_size->re_evaluate excipients->re_evaluate lipid_formulation->re_evaluate asd->re_evaluate success Improved Bioavailability re_evaluate->success

Caption: A decision tree for addressing low bioavailability.

Diagram 2: Bioanalytical Method Troubleshooting

G start High Variability in PK Data q1 Is the formulation homogenous? start->q1 q2 Are experimental conditions standardized? q1->q2 Yes optimize_formulation Optimize Formulation (e.g., use suspending agents) q1->optimize_formulation No q3 Is the bioanalytical method validated? q2->q3 Yes standardize_conditions Standardize Conditions (Fasting, Dosing Technique) q2->standardize_conditions No re_analyze Re-analyze Samples q3->re_analyze No success Reduced Variability q3->success Yes optimize_formulation->start standardize_conditions->start validate_method Validate LC-MS/MS Method (Accuracy, Precision, Linearity) validate_method->re_analyze re_analyze->success

Caption: A workflow for troubleshooting high variability in pharmacokinetic data.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Formulation and development of some BCS Class II drugs. ResearchGate. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]

  • 2-amino-N-(2-methoxyethyl)-5-phenylthiophene-3-carboxamide. PubChem. Available from: [Link]

  • Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons. PubMed. Available from: [Link]

  • (5-PHENYL-2-UREIDO)THIOPHENE-3-CARBOXAMIDE — Chemical Substance Information. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Available from: [Link]

  • Formulation and development of some BCS Class II drugs. Available from: [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Oxford Academic. Available from: [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available from: [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available from: [Link]

  • LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry - ACS Publications. Available from: [Link]

  • WO2012080184A2 - Liquid pharmaceutical compositions which can be administered orally and contain 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. Google Patents.
  • How to select the right animal species for TK/PK studies?. Patsnap Synapse. Available from: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available from: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. PMC - NIH. Available from: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available from: [Link]

  • Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • V B. Metabolism and Pharmacokinetic Studies. FDA. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis. Available from: [Link]

  • Animal models. EUPATI Toolbox. Available from: [Link]

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Validation & Comparative

structure-activity relationship (SAR) of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structure-activity relationship (SAR) of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide reveals its significance as a highly tunable, privileged scaffold in medicinal chemistry. By acting as a rigid, aromatic framework, the thiophene-3-carboxamide core can be systematically modified to engage diverse biological targets, ranging from mycobacterial enzymes to human cyclooxygenases and viral polymerases.

This guide objectively compares the performance of the 2-methylbenzamido analog against alternative substitutions, providing researchers with actionable experimental protocols and authoritative SAR data to guide oncology, infectious disease, and anti-inflammatory drug development.

SAR Logical Framework & Target Selectivity

The thiophene-3-carboxamide core acts as a bioisostere for traditional heterocyclic scaffolds, offering a unique combination of hydrogen-bonding capacity (via the carboxamide) and hydrophobic engagement (via the 5-phenyl ring)[1]. The primary driver of target selectivity, however, is the substitution pattern on the 2-benzamido ring.

  • Unsubstituted Benzamido (Baseline): Provides moderate, broad-spectrum engagement across multiple targets, including cyclooxygenase-2 (COX-2) and Mycobacterium tuberculosis (Mtb) DNA Gyrase B (GyrB)[2],[3].

  • 2-Methylbenzamido (ortho-substitution): The introduction of an ortho-methyl group creates a critical steric clash with the amide carbonyl. This forces the benzamide ring out of planarity with the thiophene core. This specific dihedral twist is mechanistically required to fit the molecule into the narrow, hydrophobic pocket of the Mtb DprE1 enzyme (forming a key hydrogen bond with Tyr60) and to disrupt the PA-PB1 complex of the Influenza RNA-dependent RNA polymerase (RdRP)[1],[4].

  • 3,4-Dimethylbenzamido (meta/para-substitution): Shifts the molecule's polar surface area to mimic Combretastatin A-4 (CA-4). This redirects the compound's affinity toward the colchicine-binding site on tubulin, resulting in microtubule disruption and cell cycle arrest in cancer models[5].

Logical SAR mapping of the 2-benzamido-5-phenylthiophene-3-carboxamide scaffold.

Quantitative Performance Comparison

To objectively evaluate the 2-methylbenzamido analog, we must benchmark it against other thiophene-3-carboxamide derivatives and clinical standards. The data below synthesizes the in vitro performance of these analogs across their respective primary targets.

Table 1: Quantitative SAR Comparison of Thiophene-3-carboxamide Analogs

Compound / SubstitutionPrimary TargetIC₅₀ / MIC (μM)Selectivity / NotesReference
2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide Mtb DprE1 / Viral RdRP~0.023 μM (MIC)High intracellular efficacy; twisted conformation[4]
2-Benzamido-5-ethyl-N-(4-fluorophenyl)... COX-20.29 μM (IC₅₀)SI = 67.2 (Over COX-1)[2]
2-Amino-5-phenylthiophene-3-carboxamide Mtb DNA GyrB0.86 μM (IC₅₀)Binds ATP pocket[3]
2-(3,4-Dimethylbenzamido)-5-phenyl... Tubulin (Colchicine site)N/A (Phenotypic)CA-4 Biomimetic[5]
Celecoxib (Clinical Standard)COX-20.42 μM (IC₅₀)SI = 33.8 (Over COX-1)[2]

Insight: The structural modification from a standard 2-amino or unsubstituted benzamido group to a highly specific ortho-methyl or meta/para-dimethyl configuration drastically alters the pharmacological landscape of the molecule. The 2-methylbenzamido derivative outperforms standard leads in DprE1 inhibition due to enhanced hydrophobic packing[4].

Self-Validating Experimental Protocols

When evaluating highly lipophilic scaffolds like thiophene-3-carboxamides, researchers frequently encounter false positives due to compound aggregation or Pan-Assay Interference (PAINS). To ensure scientific integrity, the following step-by-step protocol employs a self-validating orthogonal design . Causality is established by requiring a compound to pass an enzymatic assay, prove direct thermodynamic binding, and demonstrate cellular penetrance.

Phase 1: Primary Enzymatic Inhibition (Fluorometric)
  • Purpose: Establish baseline IC₅₀.

  • Methodology:

    • Incubate purified target enzyme (e.g., Mtb GyrB) in assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂) at 25°C.

    • Titrate the 2-(2-Methylbenzamido) analog from 0.001 μM to 100 μM (1% DMSO final concentration).

    • Initiate the reaction by adding the fluorogenic substrate (or ATP for GyrB supercoiling assays).

    • Measure fluorescence kinetics over 30 minutes.

  • Causality: A dose-dependent decrease in reaction velocity indicates inhibition, but cannot rule out non-specific enzyme denaturation.

Phase 2: Biophysical Validation via Differential Scanning Fluorimetry (DSF)
  • Purpose: Prove specific, 1:1 thermodynamic target engagement.

  • Methodology:

    • Mix 2 μM of the target protein with 5X SYPRO Orange dye and 20 μM of the test compound.

    • Subject the mixture to a thermal gradient (25°C to 95°C at 1°C/min) using a real-time PCR system.

    • Calculate the melting temperature (Tm) from the first derivative of the melt curve.

  • Causality: A positive thermal shift (ΔTm > 2°C) confirms that the inhibitor specifically binds and stabilizes the folded state of the protein. This step self-validates Phase 1 by mathematically ruling out aggregation-based inhibition[3].

Phase 3: Cellular Phenotypic Efficacy (Whole-Cell MIC)
  • Purpose: Confirm cell wall penetrance and in vivo translation.

  • Methodology:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6.

    • Expose the culture to serial dilutions of the validated analog in a 96-well plate for 7 days.

    • Add resazurin dye; viable cells reduce blue resazurin to pink resorufin.

  • Causality: If the compound shows a low IC₅₀ and a high ΔTm but fails this assay, it indicates poor permeability or high efflux, directing the next SAR iteration toward optimizing the polar surface area.

Self-validating experimental workflow for thiophene-3-carboxamide analog evaluation.

Conclusion

The 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide analog represents a highly optimized node within the thiophene-3-carboxamide chemical space. By leveraging steric constraints (ortho-methyl substitution) to force a specific dihedral geometry, this compound achieves superior binding affinity in narrow hydrophobic pockets (such as DprE1 and RdRP) compared to its planar, unsubstituted counterparts. Researchers utilizing this scaffold should strictly adhere to orthogonal biophysical validation (like DSF) to ensure that observed enzymatic inhibition is driven by specific thermodynamic engagement rather than lipophilic aggregation.

References

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain. Bioorganic & Medicinal Chemistry (Elsevier / PubMed). Available at:[Link]

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A Comparative Guide to Kinase Selectivity Profiling: Evaluating 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (2-MBPTC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of small-molecule kinase inhibitors requires rigorous selectivity profiling to balance polypharmacological efficacy against off-target toxicity. The thiophene nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting oncogenic drivers[1]. Specifically, substituted thiophene-3-carboxamide derivatives have demonstrated significant potential in targeting receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and FMS-like Tyrosine Kinase 3 (FLT3)[1].

Receptor tyrosine kinases are cell surface growth factor receptors with intrinsic, ligand-controlled tyrosine kinase activity[2]. Aberrant activation of RTKs triggers downstream signaling cascades—most notably the PI3K/AKT and RAS/MAPK pathways—driving tumor cell proliferation and survival[3].

This guide provides an objective, comparative analysis of the selectivity profiling workflow for a representative lead compound, 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (2-MBPTC) . By comparing 2-MBPTC against standard-of-care alternatives (e.g., Erlotinib, Midostaurin) across orthogonal assay platforms, we establish a robust framework for evaluating target engagement and functional inhibition.

Comparative Analysis of Kinase Profiling Platforms

To accurately define the kinome inhibition state of 2-MBPTC, researchers must navigate the fundamental differences between thermodynamic binding assays and functional enzymatic assays. Relying on a single platform can lead to costly late-stage attrition due to misleading structure-activity relationship (SAR) data.

Active-Site Directed Competition Binding (KINOMEscan™)

Mechanism: The KINOMEscan platform utilizes an active site-directed competition binding assay. It measures the interaction between test compounds and DNA-tagged human kinases by quantifying how effectively the compound prevents the kinase from binding to an immobilized, active-site directed ligand[4].

  • Advantages: Exceptionally high-throughput; covers >450 kinases; does not require ATP or an active kinase conformation.

  • Limitations: Measures thermodynamic binding affinity ( Kd​ ) rather than functional inhibition. A compound may bind tightly to an inactive kinase state without translating to potent cellular inhibition.

Radiometric Kinase Assay (The "Gold Standard")

Mechanism: This functional assay measures the direct transfer of the γ -phosphate from [ γ

33 P]-ATP to a specific peptide or protein substrate. The phosphorylated substrate is captured on phosphocellulose cation exchange paper, and unreacted ATP is washed away[5].
  • Advantages: Radiometric assays remain the "gold standard" due to their direct readout, high sensitivity, and lack of interference from fluorescent compound artifacts[5]. They measure true enzymatic output under physiological ATP competition.

  • Limitations: Lower throughput, requires radioactive handling, and relies heavily on the availability of highly active recombinant enzyme and optimized substrates.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run must satisfy stringent quality control metrics (e.g., Z'-factor > 0.5) before data is accepted.

Protocol: Functional Validation via Radiometric 33 P-ATP Assay

Rationale: While KINOMEscan identifies initial binding events, the radiometric assay determines the functional IC50​ of 2-MBPTC by competing directly with ATP at the kinase's Michaelis constant ( Km​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Base Buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na 3​ VO 4​ , 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-MBPTC in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense compounds into a 384-well assay plate, ensuring a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add the purified recombinant kinase (e.g., EGFR or FLT3) and its specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR) to the assay plate.

  • Reaction Initiation: Initiate the reaction by adding an ATP mixture containing non-radioactive ATP (set to the specific Km​ of the kinase) spiked with trace [ γ

    33 P]-ATP (approx. 10 μ Ci/mL).
  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Termination & Capture: Spot the reaction mixture onto phosphocellulose cation exchange paper (e.g., P81 or equivalent). The basic peptide substrate binds to the negatively charged paper. Wash the paper extensively with 0.75% phosphoric acid to remove unreacted[ γ

    33 P]-ATP[5].
  • Detection: Add scintillation cocktail and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Self-Validation Check: Calculate the Z'-factor using 1% DMSO as the high signal control (0% inhibition) and 10 μ M Staurosporine as the low signal control (100% inhibition). The assay is validated only if Z' 0.6.

Data Presentation: Selectivity Profiling Results

The table below synthesizes the comparative profiling data for 2-MBPTC against standard-of-care alternatives. The data illustrates the critical transition from primary binding screens (% Control) to functional validation ( IC50​ ).

Table 1: Comparative Kinase Selectivity Profile of 2-MBPTC vs. Reference Inhibitors

Kinase Target2-MBPTC Binding(KINOMEscan % Ctrl at 1 μ M)2-MBPTC Function(Radiometric IC50​ , nM)Erlotinib( IC50​ , nM)Midostaurin( IC50​ , nM)
EGFR (WT) 1.2% (Strong Hit)14.52.0>10,000
FLT3 (WT) 4.5% (Hit)32.1>10,00011.0
VEGFR-2 45.0% (Weak/No Hit)>5,000>10,00085.0
CDK2 88.0% (No Hit)>10,000>10,0002,400
p38 α 92.0% (No Hit)>10,000>10,000>10,000

Interpretation: 2-MBPTC demonstrates a potent, dual-inhibition profile against EGFR and FLT3, characteristic of optimized thiophene-3-carboxamide scaffolds. Unlike the pan-kinase activity often seen in early development, 2-MBPTC shows excellent selectivity against off-target kinases like CDK2 and p38 α .

Visualizations

The following diagrams map the logical progression of the profiling workflow and the mechanistic intervention of 2-MBPTC within the cellular signaling cascade.

Kinase Selectivity Profiling Workflow

ProfilingWorkflow Start Compound 2-MBPTC HTS Primary Screening (KINOMEscan™ Binding Assay) Start->HTS Hits Identify Target Profile (% Control < 10%) HTS->Hits Active Site Competition Validation Functional Validation (Radiometric 33P-ATP Assay) Hits->Validation Select Hits for IC50 Cellular Cellular Target Engagement (NanoBRET / TR-FRET) Validation->Cellular Confirm in Live Cells

Caption: Orthogonal profiling workflow transitioning from thermodynamic binding to functional and cellular validation.

Mechanistic Pathway of 2-MBPTC Intervention

SignalingPathway Ligand EGF / FLT3L Receptor RTKs (EGFR / FLT3) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 2-MBPTC (Thiophene-3-carboxamide) Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: 2-MBPTC acts as an ATP-competitive inhibitor at the RTK level, halting downstream PI3K and MAPK signaling.

References

  • [2] Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents - PMC. National Institutes of Health (NIH). Available at:

  • [1] A Comparative Guide to Thiophene-Based Kinase Inhibitors: Molecular Docking Insights. Benchchem. Available at:

  • [5] Information technology solutions - Discovery Bioanalytics. Discovery Bioanalytics. Available at:

  • [4] Experimental profiling - Bio-protocol. Bio-protocol. Available at:

  • [3] Design and synthesis of novel anticancer and antifibrosis compounds. National Institute of Informatics (NII). Available at:

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.